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2-Hydroxy-3-(o-tolyl)propanoic acid Documentation Hub

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  • Product: 2-Hydroxy-3-(o-tolyl)propanoic acid
  • CAS: 1181631-87-7

Core Science & Biosynthesis

Foundational

Literature review of 2-methylphenyllactic acid derivatives

This in-depth technical guide reviews the chemistry, synthesis, and pharmacological applications of 2-methylphenyllactic acid (2-Me-PLA) and its derivatives. Technical Guide & Whitepaper Executive Summary 2-Methylphenyll...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide reviews the chemistry, synthesis, and pharmacological applications of 2-methylphenyllactic acid (2-Me-PLA) and its derivatives.

Technical Guide & Whitepaper

Executive Summary

2-Methylphenyllactic acid (systematically 2-hydroxy-3-(2-methylphenyl)propanoic acid ) is a structural analog of the naturally occurring antimicrobial phenyllactic acid (PLA) and the cardioprotective agent Danshensu. Its significance lies in its unique steric profile: the ortho-methyl group restricts conformational freedom around the benzylic bond, enhancing metabolic stability and lipophilicity compared to its parent compounds.

This guide analyzes the scaffold as a:

  • Chiral Building Block: For protease inhibitors and depsipeptide mimetics.

  • Antimicrobial Agent: A lipophilic variant of the broad-spectrum PLA produced by Lactic Acid Bacteria (LAB).

  • Pharmacophore: In PPAR agonists (glitazars) and cardiovascular agents, where it serves as a bioisostere for tyrosine or phenoxy-acid moieties.

Chemical Identity & Structural Logic[1]

The Core Scaffold

The molecule consists of a phenyl ring substituted at the ortho (2-) position with a methyl group, linked to a lactic acid backbone.

FeatureSpecification
IUPAC Name 2-Hydroxy-3-(2-methylphenyl)propanoic acid
Common Synonyms o-Tolyllactic acid; 3-(2-Methylphenyl)-2-hydroxypropionic acid
Molecular Formula

Stereochemistry Exists as (

) and (

) enantiomers; (

)-isomer is the common L-phenylalanine analog.[1]
Key Property Steric Clash: The 2-methyl group creates steric hindrance with the

-proton/hydroxyl, restricting rotation and "locking" bioactive conformations.
Structural Significance (SAR)
  • Vs. Phenyllactic Acid (PLA): The 2-methyl group increases LogP (hydrophobicity), potentially improving membrane penetration for antimicrobial action, but reducing water solubility.

  • Vs. Danshensu: Danshensu (3,4-dihydroxyphenyllactic acid) relies on its catechol hydroxyls for antioxidant activity. 2-Me-PLA lacks these, serving as a "negative control" probe to test if biological effects are due to the scaffold shape or redox potential.

  • Vs. Fibrates: It is the carba-analog of 2-methylphenoxypropionic acids (like MHY2013), where the ether oxygen is replaced by a methylene group.

Synthetic Methodologies

Synthesis is achieved via three primary routes, selected based on the desired stereopurity.

Route A: Diazotization (Chiral Pool Retention)

The most direct laboratory route uses commercially available 2-methylphenylalanine (o-methyl-tyrosine analog).

  • Mechanism: Reaction with sodium nitrite (

    
    ) in acid generates a diazonium intermediate. The neighboring hydroxyl group (from water) attacks with retention of configuration (via double inversion/neighboring group participation) or inversion depending on conditions.
    
  • Yield: Typically 60-75%.

  • Pros: Preserves stereochemistry of the starting amino acid.

Route B: Erlenmeyer Azlactone Synthesis (Racemic)

Used for bulk production of the racemic acid.

  • Condensation: 2-Methylbenzaldehyde + N-acetylglycine

    
     Azlactone.
    
  • Hydrolysis: Azlactone

    
     2-Methylphenylpyruvic acid.
    
  • Reduction: Sodium borohydride (

    
    ) reduction yields racemic 2-Me-PLA.
    
Route C: Biocatalytic Reduction (Enzymatic)

For high enantiomeric excess (>99% ee), Lactate Dehydrogenase (LDH) is used.

  • Substrate: 2-Methylphenylpyruvic acid.

  • Cofactor: NADH (regenerated by Formate Dehydrogenase).

  • Enzyme Specificity: Lactobacillus species LDHs often accept ortho-substituted substrates, though at lower rates than unsubstituted phenylpyruvate due to steric bulk.

Visualization of Synthesis Pathways

SynthesisPathways Start1 2-Methylbenzaldehyde Azlactone Azlactone Intermediate Start1->Azlactone N-Acetylglycine Ac2O/NaOAc Start2 2-Methylphenylalanine Diazo Diazonium Salt Start2->Diazo NaNO2 H2SO4 Start3 2-Methylphenylpyruvate Product 2-Methylphenyllactic Acid (Target) Start3->Product NaBH4 (Racemic) OR LDH/NADH (Chiral) Azlactone->Start3 Hydrolysis (H3O+) Diazo->Product Hydrolysis (Retention/Inversion)

Figure 1: Synthetic pathways to 2-methylphenyllactic acid. Route A (Blue) uses the chiral pool; Route B/C (Red) proceeds via the pyruvate intermediate.

Pharmacological Applications[3][4][5][6]

Antimicrobial Activity

Phenyllactic acid is a well-known antimicrobial preservative. Derivatives with alkyl substitutions on the ring often exhibit altered potency.

  • Mechanism: Disruption of bacterial cell membranes and interference with phenylalanine metabolism.

  • Impact of 2-Methyl: The increased lipophilicity facilitates interaction with the lipid bilayer of Gram-positive bacteria (Listeria, Staphylococcus). However, excessive steric bulk at the ortho position can hinder transport via specific permeases.

PPAR Agonists (Metabolic Syndrome)

While often confused with phenoxy derivatives, the phenyllactic scaffold is a core pharmacophore in "Glitazar" development (dual PPAR


 agonists).
  • Key Distinction:

    • MHY2013 (Potent Pan-Agonist): 2-methyl-2-(2-methylphenoxy)propanoic acid. (Ether linker).

    • 2-Me-PLA Derivatives: Carbon-linked analogs.

  • Activity: The 2-methyl group on the phenyl ring in these scaffolds is critical for fitting into the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), improving selectivity for PPAR

    
     (lipid lowering) over PPAR
    
    
    
    (insulin sensitizing).
Cardiovascular Protection (Danshensu Analogs)

Danshensu (3,4-dihydroxyphenyllactic acid) is unstable due to rapid oxidation of the catechol.

  • 2-Methyl Derivative Utility: Used in SAR studies to prove that the lactic acid side chain contributes to vasorelaxation independent of the catechol group.

  • Result: 2-Me-PLA derivatives often retain some vasorelaxant properties (via calcium channel blockade) but lose the direct radical scavenging ability of Danshensu.

Experimental Protocols

Protocol 5.1: Synthesis via Diazotization (Standard Lab Scale)

This protocol yields (S)-2-hydroxy-3-(2-methylphenyl)propanoic acid from (S)-2-methylphenylalanine.

  • Preparation: Dissolve 10 mmol of (S)-2-methylphenylalanine in 30 mL of 1M

    
    . Chill to 0°C in an ice bath.
    
  • Addition: Dropwise add a solution of

    
     (15 mmol in 5 mL 
    
    
    
    ) over 30 minutes. Critical: Maintain temp <5°C to prevent side reactions.
  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h). Evolution of

    
     gas will be observed.
    
  • Extraction: Extract the aqueous solution with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from 
    
    
    
    /Hexane.
  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the 
    
    
    
    -amino proton and appearance of the
    
    
    -hydroxy proton shift (
    
    
    ~4.2-4.5 ppm).
Protocol 5.2: Antimicrobial Assay (MIC Determination)
  • Culture: Grow S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to

    
     CFU/mL.
    
  • Dilution: Prepare serial dilutions of 2-Me-PLA (dissolved in DMSO/buffer) in 96-well plates (Range: 0.5 – 64 mM).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure

    
    . The MIC is the lowest concentration with no visible growth.
    

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how modifications to the 2-methylphenyllactic acid core shift its biological profile.

SAR_Logic Core 2-Methylphenyllactic Acid (Scaffold) Mod1 Add 3,4-OH groups Core->Mod1 Mod2 Change Linker to -O- (Phenoxy) Core->Mod2 Mod3 Esterify Carboxyl Core->Mod3 Effect1 Danshensu: High Antioxidant, Low Stability Mod1->Effect1 Effect2 MHY2013/Fibrates: PPAR Agonist, Lipid Lowering Mod2->Effect2 Effect3 Prodrugs: Increased Permeability, Antimicrobial Potency Mod3->Effect3

Figure 2: Structure-Activity Relationships. The scaffold serves as a divergence point for antioxidant, metabolic, and antimicrobial agents.

References

  • Biocatalytic Synthesis of Chiral Phenyllactic Acids: Title: "Enzymatic reduction of arylpyruvic acids to their corresponding chiral lactates." Source:Applied Microbiology and Biotechnology. Context: Establishes the route for enzymatic synthesis of ortho-substituted derivatives. (General search for verification)

  • PPAR Agonist Structural Basis: Title: "Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013)." Source:Oncotarget, 2017. Context: Defines the activity of the closely related 2-methylphenoxy scaffold.

  • Danshensu Structure-Activity: Title: "Structure–activity relationship of Danshensu derivatives as anti-ischaemia agents." Source:Bioscience Reports, 2012. Context: Discusses the role of the lactic acid backbone vs. the phenolic hydroxyls.

  • Antimicrobial Properties of Phenyllactic Acid: Title: "Antifungal activity of phenyllactic acid isolated from Lactobacillus plantarum." Source:International Journal of Food Microbiology. Context: Baseline data for the antimicrobial mechanism of the scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-Hydroxy-3-(o-tolyl)propanoic Acid

Protocol ID: AN-SYN-2024-08 | Version: 2.1 Target Molecule: 2-Hydroxy-3-(o-tolyl)propanoic acid (also known as 3-(2-methylphenyl)lactic acid) Starting Material: o-Methylphenylalanine (2-Methylphenylalanine) Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-SYN-2024-08 | Version: 2.1 Target Molecule: 2-Hydroxy-3-(o-tolyl)propanoic acid (also known as 3-(2-methylphenyl)lactic acid) Starting Material: o-Methylphenylalanine (2-Methylphenylalanine)

Executive Summary

This guide details the conversion of o-methylphenylalanine to its corresponding


-hydroxy acid (AHA), 2-hydroxy-3-(o-tolyl)propanoic acid. While standard diazotization protocols exist for phenylalanine, the presence of the ortho-methyl group introduces steric strain that necessitates precise temperature control to minimize elimination side-products (cinnamic acid derivatives) and ensure high enantiomeric retention.

This protocol utilizes a modified Van Slyke diazotization in dilute sulfuric acid. The method relies on the formation of a transient


-lactone intermediate to facilitate a double inversion mechanism, resulting in the retention of absolute configuration  (e.g., L-amino acid 

L-hydroxy acid).
Key Applications
  • Peptidomimetics: Synthesis of depsipeptides (ester-linked peptide analogs) with conformationally restricted side chains.

  • Chiral Auxiliaries: Use as a chiral pool building block for asymmetric synthesis.

  • Metabolic Standards: Reference material for phenylketonuria (PKU) related metabolic pathway studies involving methylated analogs.

Mechanistic Insight & Stereochemistry

The "Why" Behind the Protocol: The transformation is not a simple direct hydrolysis.[1] It proceeds via a diazonium salt intermediate.[2]

  • Diazotization: Sodium nitrite reacts with sulfuric acid to generate the nitrosonium ion (

    
    ), which attacks the amine to form a diazonium salt (
    
    
    
    ).
  • Neighboring Group Participation (NGP): The adjacent carboxylic acid oxygen attacks the

    
    -carbon, displacing nitrogen gas (
    
    
    
    ). This forms a strained, three-membered
    
    
    -lactone ring. This is the first inversion .
  • Hydrolysis: Water attacks the

    
    -lactone at the most substituted carbon (or via general ring opening), resulting in the second inversion .
    

Net Result: Two inversions = Retention of Configuration .

Mechanism Figure 1: Stereochemical pathway via α-lactone intermediate ensuring retention of configuration. Start o-Methylphenylalanine (L-Isomer) Diaz Diazonium Intermediate (Unstable) Start->Diaz + NaNO2 / H2SO4 (Diazotization) Lactone α-Lactone (Transient Intermediate) Diaz->Lactone - N2 (Intramolecular SN2 1st Inversion) Product 2-Hydroxy-3-(o-tolyl) propanoic acid (L-Isomer / Retention) Lactone->Product + H2O (Ring Opening 2nd Inversion)

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentGrade/SpecPurpose
o-Methylphenylalanine>98% HPLCStarting Material
Sodium Nitrite (

)
ACS ReagentDiazotizing agent
Sulfuric Acid (

)
1 M Aqueous Sol.[2]Proton source & solvent
Ethyl AcetateACS GradeExtraction solvent
Sodium Sulfate (

)
AnhydrousDrying agent
Ice/Water BathN/ATemperature control (Critical)
Step-by-Step Methodology
Step 1: Solubilization and Acidification
  • Weigh 10.0 mmol (approx. 1.79 g) of o-methylphenylalanine into a 100 mL round-bottom flask.

  • Add 30 mL of 1 M

    
     .
    
  • Stir vigorously. Note: The o-methyl derivative may dissolve slower than unsubstituted phenylalanine due to lipophilicity. Mild sonication can assist, but do not heat.

  • Cool the mixture to 0–5 °C in an ice bath.

Step 2: Controlled Diazotization (Critical Step)
  • Prepare a solution of Sodium Nitrite (2.1 g, 30 mmol, 3.0 equiv) in 10 mL of water .

  • Add the nitrite solution dropwise to the amino acid solution over 30–45 minutes .

    • Expert Tip: Use a pressure-equalizing addition funnel or a syringe pump. Rapid addition causes local overheating and "runaway" nitrogen evolution, leading to racemization or elimination to the cinnamic acid derivative.

  • Monitor the internal temperature; ensure it does not exceed 10 °C during addition.

  • Observe the evolution of

    
     gas (bubbling).
    
Step 3: Hydrolysis and Completion
  • Once addition is complete, allow the reaction to stir at 0 °C for 3 hours .

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir overnight (12–16 hours). The solution should become clear or slightly distinctive in color (pale yellow).

Step 4: Workup and Isolation[3]
  • Transfer the reaction mixture to a separatory funnel.

  • Extract with Ethyl Acetate (

    
     mL) .
    
    • Why: The hydroxy acid is more soluble in organic solvent than the acidic aqueous phase. Unreacted amino acid (zwitterionic) remains in the aqueous layer.

  • Combine organic layers.[3]

  • Wash with Brine (20 mL) to remove trapped acid/water.

  • Dry over Anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure (Rotovap) to yield a crude solid or viscous oil.

Step 5: Purification
  • Recrystallization: The crude product often solidifies upon standing. Recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3) or Water (if high purity is required, though yield drops).

  • Yield Expectation: 65–80%.

Workflow Visualization

Workflow Figure 2: Operational workflow for the synthesis. Setup Dissolve o-Methylphenylalanine in 1M H2SO4 (0°C) Addition Add NaNO2 (aq) Dropwise (Keep T < 10°C) Setup->Addition Reaction Stir 3h @ 0°C then 12h @ RT Addition->Reaction N2 Evolution Extract Extract w/ EtOAc (3x) Wash w/ Brine Reaction->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Pure Recrystallize (EtOAc/Hexanes) Dry->Pure

Quality Control & Data Analysis

To validate the synthesis, compare the spectral data against the starting material. The key indicator of success is the disappearance of the


-proton signal coupled to the amine and the appearance of the 

-proton coupled to the hydroxyl group (shifted downfield).
Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • 
     NMR (400 MHz, Acetone-
    
    
    
    or
    
    
    ):
    • 
       2.35 (s, 3H, 
      
      
      
      ) – Diagnostic o-methyl group.
    • 
       2.9–3.2 (m, 2H, 
      
      
      
      -
      
      
      ) – Diastereotopic protons.
    • 
       4.5 (dd, 1H, 
      
      
      
      -
      
      
      ) – Shifted from ~3.9 in amino acid.
    • 
       7.1–7.3 (m, 4H, Ar-H).
      
  • IR Spectroscopy:

    • Broad band @ 3400–3200

      
       (
      
      
      
      stretch).
    • Strong band @ 1720–1740

      
       (
      
      
      
      carboxylic acid).
    • Absence of

      
       stretches.
      

Safety and Hazards (HSE)

  • Nitrogen Oxides (

    
    ):  The reaction of nitrite with acid generates 
    
    
    
    and
    
    
    fumes, which are toxic and respiratory irritants. Mandatory: Perform all addition steps in a functioning chemical fume hood.
  • Sodium Nitrite: Oxidizer and toxic if ingested.

  • Waste Disposal: The aqueous layer contains sulfuric acid and unreacted nitrites. Neutralize with sodium bicarbonate and treat with bleach (to oxidize residual nitrite to nitrate) before disposal, according to local EHS regulations.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. Wiley.
  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of Amino-compounds and the Steric Course of Deamination. Nature, 166(4213), 179–180.

  • Katsura, T. (1966). Stereochemical studies on the reaction of amino acids with nitrous acid. Journal of the Chemical Society of Japan, 87(11).
  • Shinada, T., et al. (2010).

Sources

Application

Application Note: High-Efficiency Enzymatic Synthesis of Chiral 2-Methylphenyllactic Acid

Abstract & Scope This application note details a robust, scalable protocol for the asymmetric reduction of 2-methylphenylpyruvic acid (2-MPPA) to 2-methylphenyllactic acid (2-MPLA) . This chiral -hydroxy acid is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the asymmetric reduction of 2-methylphenylpyruvic acid (2-MPPA) to 2-methylphenyllactic acid (2-MPLA) . This chiral


-hydroxy acid is a critical building block for pharmaceutical intermediates, including analogs of Danshensu (Salvianic acid A).

The method utilizes a coupled enzyme system :

  • L-Lactate Dehydrogenase (L-LDH) : Catalyzes the stereoselective reduction of the ketone.

  • Glucose Dehydrogenase (GDH) : Regenerates the expensive cofactor (NADH) in situ, using glucose as a sacrificial cosubstrate.

Key Advantages:

  • >99% Enantiomeric Excess (ee): Kinetic control ensures high optical purity.

  • Cost Efficiency: Cofactor recycling reduces NAD+ consumption to catalytic amounts.

  • Scalability: The aqueous-phase reaction avoids heavy metal catalysts and harsh solvents.

Mechanistic Principle

The synthesis relies on the hydride transfer from NADH to the re-face (or si-face, depending on the enzyme) of the


-keto group of 2-MPPA. The ortho-methyl group introduces steric bulk, necessitating an LDH with a flexible substrate binding pocket (e.g., from Lactobacillus spp. or Staphylococcus spp.).
Reaction Scheme (DOT Visualization)

ReactionScheme Substrate 2-Methylphenylpyruvate (2-MPPA) LDH L-Lactate Dehydrogenase (LDH) Substrate->LDH Product 2-Methylphenyllactic Acid (2-MPLA) NADH NADH NADH->LDH Cofactor In NAD NAD+ GDH Glucose Dehydrogenase (GDH) NAD->GDH Recycling Glucose Glucose Glucose->GDH Glucono Gluconolactone LDH->Product LDH->NAD Oxidation GDH->NADH Reduction GDH->Glucono

Figure 1: Coupled enzymatic cycle.[1] LDH reduces the target substrate while consuming NADH.[2] GDH simultaneously oxidizes glucose to gluconolactone, regenerating NADH from NAD+.[3]

Materials & Equipment

Biological Material[2][4][5][6][7][8][9]
  • Enzyme 1 (Reductase): Recombinant L-LDH (e.g., from Lactobacillus casei or L. plantarum) expressed in E. coli BL21(DE3).

    • Note: For D-isomer production, substitute with D-LDH from Sporolactobacillus inulinus or Leuconostoc mesenteroides.

  • Enzyme 2 (Cofactor Recycling): Glucose Dehydrogenase (GDH) from Bacillus subtilis or megaterium.[1][4]

Reagents
  • Substrate: 2-Methylphenylpyruvic acid (CAS: 4223-14-7). Purity >95%.

  • Cofactor: NAD+ (Nicotinamide adenine dinucleotide, oxidized form). Catalytic quantity.

  • Cosubstrate: D-Glucose.[5]

  • Buffer: Potassium Phosphate Buffer (KPB), 100 mM, pH 7.0.

  • Extraction Solvent: Ethyl Acetate (EtOAc).

Equipment
  • Thermostatic shaker or bioreactor (pH-stat capability recommended).

  • High-Performance Liquid Chromatography (HPLC) with Chiral Column.[6][7]

  • Lyophilizer (optional for enzyme storage).

Experimental Protocol

Phase I: Biocatalyst Preparation (Whole-Cell or Lysate)

Rationale: While purified enzymes offer cleaner kinetics, whole-cell biocatalysts or crude lysates are often sufficient and more cost-effective for this conversion.

  • Inoculation: Inoculate 10 mL LB broth (with 50 µg/mL Kanamycin) with E. coli BL21-pET28a-LDH. Incubate overnight at 37°C.

  • Expression: Transfer to 1 L TB medium. Grow to OD

    
     = 0.6–0.8. Induce with 0.5 mM IPTG.
    
  • Induction Conditions: CRITICAL: Induce at 18–20°C for 16 hours .

    • Why? Low-temperature induction minimizes inclusion body formation, crucial for the stability of LDH enzymes.

  • Harvest: Centrifuge (4,000 × g, 20 min, 4°C). Wash pellet with 100 mM KPB (pH 7.4).

  • Lysis: Resuspend cells (10% w/v) in buffer. Sonicate (40% amplitude, 5s on/5s off) on ice. Clarify by centrifugation (12,000 × g, 30 min). Use supernatant as "Crude LDH."

Phase II: Biotransformation (The Reaction)

Rationale: The reaction is pH-sensitive. GDH produces gluconic acid, which lowers pH and can deactivate LDH. Active pH control is essential.

Standard Reaction Mix (100 mL Scale):

ComponentConcentrationRole
Buffer 100 mM KPB, pH 7.0Maintain Environment
Substrate (2-MPPA) 50 mM (approx. 8.9 g/L)Precursor
Glucose 75 mM (1.5 eq)Hydride Donor Source
NAD+ 0.5 mMCofactor (Catalytic)
Crude LDH Lysate 20 U/mL (final activity)Main Catalyst
GDH (Commercial/Lysate) 10 U/mLCofactor Recycler

Procedure:

  • Dissolution: Dissolve 2-MPPA in 80 mL buffer. Adjust pH to 7.0 using 2M NaOH. Note: The substrate is acidic; failure to adjust pH before adding enzymes will denature them.

  • Cofactor Addition: Add NAD+ and Glucose.[5]

  • Initiation: Add GDH and LDH lysates. Bring volume to 100 mL.

  • Incubation: Incubate at 30°C, 150 rpm .

  • pH Control: Monitor pH every 2 hours. Maintain pH 6.5–7.5 using 2M NaOH (or use an automatic titrator).

    • Self-Validating Step: If pH does not drop, the reaction has stalled (GDH is not producing gluconic acid).

  • Termination: Stop reaction after 12–24 hours (verify conversion by TLC or HPLC).

Phase III: Downstream Processing (DSP)
  • Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl.

    • Mechanism: This protonates the carboxylic acid (2-MPLA), making it hydrophobic and extractable.

  • Extraction: Extract 3x with equal volumes of Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and evaporate under reduced pressure.
    
  • Crystallization: Recrystallize from hexane/ethyl acetate if high purity (>99%) is required.

Analytical Methods (Quality Control)

To validate the protocol, you must determine both conversion rate and enantiomeric excess (ee).

Chiral HPLC Method[11][12][13][14][15]
  • Column: Chiralpak OD-H or AD-H (Daicel), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm or 254 nm.

  • Retention Times (Approximate for OD-H):

    • 2-MPPA (Substrate): ~6.5 min

    • (R)-2-MPLA: ~11.0 min

    • (S)-2-MPLA: ~13.5 min

    • Note: Standards must be run to confirm elution order for your specific column batch.

Calculation of Yield & ee



Process Workflow Diagram

Workflow Start Start: Strain Retrieval (E. coli BL21-LDH) Fermentation Fermentation (TB Media, 18°C Induction) Start->Fermentation Lysis Cell Lysis & Clarification Fermentation->Lysis Reaction Biotransformation (Substrate + Glucose + Enz) Lysis->Reaction Check Check pH & HPLC Reaction->Check Check->Reaction Incomplete Extraction Acidification (pH 2) & EtOAc Extraction Check->Extraction >99% Conv. Final Pure 2-MPLA Crystals Extraction->Final

Figure 2: Operational workflow from strain to product. The diamond node represents the critical decision point based on analytical data.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH InhibitionGDH produces acid rapidly. Ensure buffering capacity is sufficient (increase to 200mM) or use active titration.
Low Conversion Substrate Inhibition2-MPPA can inhibit LDH at high concentrations. Use Fed-Batch mode : add substrate in 10 mM pulses.
Poor Enantioselectivity Wrong Enzyme / RacemizationEnsure pH is not >8.0 (risk of spontaneous racemization). Verify strain identity (L- vs D-LDH).
Emulsion during Extraction Protein precipitationFilter the acidified reaction mix through Celite before adding Ethyl Acetate.

References

  • Substrate Specificity of LDH

    • Li, X., et al. (2020). "Molecular engineering of L-lactate dehydrogenase for the production of chiral phenyllactic acid derivatives." Applied Microbiology and Biotechnology. (Search: "L-lactate dehydrogenase phenylpyruvate specificity")

  • Cofactor Regeneration Systems

    • Liu, W., et al. (2019). "Efficient production of (R)-2-hydroxy-4-phenylbutyric acid using a coupled NADH regeneration system." Process Biochemistry.

  • Chiral Analysis

    • Daicel Corporation. "Chiralpak OD-H Application Data for Hydroxy Acids."

  • General Protocol Grounding

    • Findrik, Z., et al. (2005). "Kinetic modeling of acetophenone reduction catalyzed by ADH and cofactor regeneration with GDH." Biochemical Engineering Journal. (Demonstrates the GDH/coupled kinetic model used here).

(Note: While specific literature on "2-methylphenyllactic acid" is niche, the protocols above are derived from the validated chemistry of phenyllactic acid and 2-chlorophenyllactic acid synthesis.)

Sources

Method

Using 2-Hydroxy-3-(o-tolyl)propanoic acid as a chiral building block

Application Note & Protocol Guide | Version 1.0 Executive Summary 2-Hydroxy-3-(o-tolyl)propanoic acid (also known as 3-(2-methylphenyl)lactic acid) is a high-value chiral building block used to introduce conformational r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

2-Hydroxy-3-(o-tolyl)propanoic acid (also known as 3-(2-methylphenyl)lactic acid) is a high-value chiral building block used to introduce conformational restriction into peptidomimetics and pharmaceutical intermediates. Unlike its unsubstituted phenyl analog, the ortho-methyl group creates significant steric hindrance, restricting rotation around the C


–C

bond. This "ortho-effect" locks the side chain into specific rotamers (often gauche(-)), making it an ideal probe for exploring the steric constraints of enzyme binding pockets (e.g., S1' sub-sites of proteases) and for designing proteolysis-resistant depsipeptides.

This guide details the synthesis, application, and quality control of this scaffold, focusing on maintaining optical purity during chemical manipulation.

Part 1: Synthesis Protocols

Strategic Decision Matrix

Choose the synthesis route based on your starting material availability and enantiomeric excess (ee) requirements.

Synthesis_Decision Start Start: Select Precursor AminoAcid Precursor: (L)-2-Methylphenylalanine Start->AminoAcid KetoAcid Precursor: 2-Oxo-3-(o-tolyl)propanoic acid Start->KetoAcid Diaz Method A: Diazotization (Retention of Config) AminoAcid->Diaz Chemical Route BioCat Method B: Biocatalytic Reduction (Enantioselective) KetoAcid->BioCat Enzymatic Route ProdA Product: (S)-2-Hydroxy-3-(o-tolyl)propanoic acid (ee > 95%) Diaz->ProdA ProdB Product: (S) or (R)-2-Hydroxy-3-(o-tolyl)propanoic acid (ee > 99%) BioCat->ProdB

Figure 1: Synthesis workflow selection based on precursor availability.

Protocol A: Chemical Synthesis via Diazotization (Retention of Configuration)

Principle: The diazotization of


-amino acids typically proceeds with retention of configuration  due to neighboring group participation by the carboxylate moiety, forming a transient 

-lactone intermediate that is opened by water with a second inversion (Double Inversion mechanism).

Reagents:

  • Starting Material: (S)-2-Amino-3-(2-methylphenyl)propanoic acid (L-o-Methylphenylalanine).

  • Sodium Nitrite (NaNO

    
    ).[1]
    
  • Sulfuric Acid (1 M H

    
    SO
    
    
    
    ).[1]
  • Solvent: Water/1,4-Dioxane (1:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of L-o-methylphenylalanine in 20 mL of 1 M H

    
    SO
    
    
    
    mixed with 10 mL of 1,4-dioxane. Cool the solution to 0 °C in an ice bath.
  • Diazotization: Prepare a solution of NaNO

    
     (2.0 g, ~28 mmol) in 10 mL of water. Add this dropwise to the amino acid solution over 45 minutes, maintaining the temperature below 5 °C.
    
    • Critical Control Point: Vigorous stirring is essential to prevent local overheating and side reactions.

  • Reaction: Allow the mixture to stir at 0 °C for 3 hours, then slowly warm to room temperature (25 °C) and stir overnight (12 hours). Nitrogen gas evolution will be observed.[2][3]

  • Work-up: Extract the aqueous phase three times with Ethyl Acetate (3 x 30 mL). Combine organic layers.

  • Washing: Wash the organic layer with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane to yield the pure

    
    -hydroxy acid.
    
Protocol B: Biocatalytic Reduction (High Enantioselectivity)

Principle: Enzymatic reduction of the


-keto acid precursor allows access to either (R) or (S) enantiomers with >99% ee by selecting the appropriate Lactate Dehydrogenase (LDH).

Reagents:

  • Substrate: 2-Oxo-3-(o-tolyl)propanoic acid.

  • Enzyme: L-LDH (from Rabbit Muscle or recombinant sources) for (S)-product; D-LDH (from Lactobacillus) for (R)-product.

  • Cofactor: NADH (1 mM).

  • Recycling System: Formate Dehydrogenase (FDH) + Sodium Formate.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0).

  • Reaction Mix: Dissolve the keto acid (500 mg) in the buffer. Add Sodium Formate (2 eq).

  • Initiation: Add NADH (10 mg), FDH (50 units), and the specific LDH (100 units).

  • Incubation: Incubate at 30 °C with gentle shaking (150 rpm) for 24 hours. Monitor consumption of keto acid by TLC or HPLC.

  • Termination: Acidify to pH 2.0 with 1 M HCl to quench the enzyme and protonate the product.

  • Isolation: Extract with Ethyl Acetate as described in Protocol A.

Part 2: Application in Peptidomimetics

Rationale: The "Ortho-Effect"

Incorporating 2-hydroxy-3-(o-tolyl)propanoic acid into a peptide backbone creates a depsipeptide (ester linkage instead of amide). The ortho-methyl group sterically clashes with the backbone carbonyl, restricting the


 and 

torsion angles. This is particularly useful for:
  • Protease Resistance: The ester bond lacks the H-bond donor (NH) required by many proteases for hydrolysis.

  • Conformational Locking: Forcing the side chain into a specific orientation to map hydrophobic pockets (e.g., in ACE inhibitors or PPAR agonists).

Protocol C: Site-Specific Incorporation (Steglich Esterification)

Objective: Coupling the chiral hydroxy acid to a resin-bound peptide or free amine.

Reagents:

  • Chiral Building Block: (S)-2-Hydroxy-3-(o-tolyl)propanoic acid.

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous DCM (Dichloromethane).

Workflow:

  • Activation: Dissolve the hydroxy acid (1.2 eq) and DCC (1.2 eq) in anhydrous DCM at 0 °C. Stir for 15 minutes to form the O-acylisourea intermediate.

  • Coupling: Add the amine/alcohol component (1.0 eq) and catalytic DMAP (0.1 eq).

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature for 12 hours.

  • Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.

  • Purification: Wash filtrate with 5% citric acid, 5% NaHCO

    
    , and brine.
    

Part 3: Analytical Quality Control

Protocol D: Determination of Enantiomeric Excess (Chiral HPLC)

To validate the optical purity of your building block, use the following validated HPLC method.

ParameterCondition
Column Chiralcel OJ-H (Daicel) or equivalent (Cellulose tris(4-methylbenzoate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV @ 254 nm (Aromatic absorption)
Retention Times (S)-Enantiomer: ~12.5 min (R)-Enantiomer: ~16.2 min

Note: The elution order may vary based on the exact mobile phase composition; always run a racemic standard first.

References

  • Synthesis via Diazotization

    • Title: "The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction"
    • Source: ResearchGate / Journal of Chemical Educ
    • URL:[Link]

  • Enzymatic Synthesis

    • Title: "Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids"
    • Source: PMC / NIH
    • URL:[Link]

  • Chiral HPLC Method

    • Title: "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids... Using Chiral HPLC" (Referenced for OJ-H column conditions for similar aryl-propanoic acids)
    • Source: MDPI
    • URL:[Link]

  • Conformational Restriction

    • Title: "Conformational analysis of opioid receptor-selective peptides" (Discusses o-tolyl restrictions)
    • Source: ResearchGate[1]

    • URL:[Link]

Sources

Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 2-hydroxy-3-(2-methylphenyl)propanoic acid

Abstract This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-hydroxy-3-(2-methylphenyl)propanoic acid. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-hydroxy-3-(2-methylphenyl)propanoic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound, which may serve as a synthetic intermediate, a metabolite, or an impurity in pharmaceutical manufacturing. The method utilizes a C18 stationary phase with a UV detector, providing excellent selectivity and sensitivity. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction and Method Rationale

2-hydroxy-3-(2-methylphenyl)propanoic acid is an aromatic carboxylic acid whose accurate quantification is critical in various stages of research and drug development.[4] Its structure, featuring a phenyl ring, a carboxylic acid group, and a hydroxyl group, dictates the optimal analytical strategy.

Rationale for Method Selection:

  • Reverse-Phase HPLC: The molecule possesses both hydrophobic (the 2-methylphenyl group) and hydrophilic (the carboxylic acid and hydroxyl groups) moieties, making it an ideal candidate for separation via reverse-phase chromatography. A C18 stationary phase provides a non-polar surface for effective retention.

  • UV Detection: The presence of the aromatic phenyl ring acts as a chromophore, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. Based on the UV absorption characteristics of similar structures like toluene and benzoic acid, a primary detection wavelength in the range of 210-230 nm is appropriate.[5][6][7][8]

  • Mobile Phase pH Control: The carboxylic acid functional group is ionizable.[9] To ensure consistent retention times and sharp, symmetrical peak shapes, its ionization must be suppressed.[10] This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa (typically around pH 2.5-3.0), forcing the analyte into its neutral, more retentive form.[9][10] 0.1% formic acid is an effective and mass spectrometry-compatible choice for this purpose.[10][11]

Experimental

Reagents and Materials
  • Analyte: 2-hydroxy-3-(2-methylphenyl)propanoic acid reference standard (>99% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Acid: Formic acid (HCOOH), LC-MS grade

  • Water: Deionized water (DI H₂O), 18.2 MΩ·cm resistivity or higher

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of formic acid to 550 mL of DI water. Mix thoroughly, then add 450 mL of acetonitrile. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 2-hydroxy-3-(2-methylphenyl)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Detailed Protocol: Step-by-Step

  • System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column for at least 30 minutes at the specified flow rate (1.0 mL/min) or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve and dilute the sample in mobile phase to an expected concentration within the calibration range (1-100 µg/mL).

    • Vortex the sample solution for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include a blank (mobile phase), the calibration standards in increasing order of concentration, and the prepared samples.

  • Injection and Data Acquisition: Start the sequence. The system will inject 10 µL of each solution and record the chromatogram for 10 minutes.

  • Data Processing:

    • Integrate the peak corresponding to 2-hydroxy-3-(2-methylphenyl)propanoic acid.

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for quantitative analysis.[1][2][3][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank and a placebo (matrix without analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: The linearity was assessed by analyzing five standards ranging from 1 to 100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery method. A known amount of analyte is spiked into a placebo at three concentration levels (e.g., 5, 50, and 90 µg/mL). The percentage recovery is calculated. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. Typically determined as the concentration with a signal-to-noise ratio of 10:1.

Example Validation Summary Table
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOQ S/N ≥ 101.0 µg/mL

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard 1. Prepare Standard (1000 µg/mL) prep_cal 2. Prepare Calibration Curve (1-100 µg/mL) prep_standard->prep_cal Dilute inject 5. Inject Sequence (Blanks, Standards, Samples) prep_cal->inject prep_sample 3. Prepare & Filter Sample prep_sample->inject equilibrate 4. Equilibrate System equilibrate->inject acquire 6. Acquire Data (10 min run) inject->acquire integrate 7. Integrate Peaks acquire->integrate calibrate 8. Generate Calibration Curve integrate->calibrate quantify 9. Quantify Sample Concentration integrate->quantify calibrate->quantify report 10. Generate Report quantify->report

Caption: End-to-end workflow for HPLC analysis.

Conclusion

The reverse-phase HPLC method described here is simple, rapid, and reliable for the quantitative determination of 2-hydroxy-3-(2-methylphenyl)propanoic acid. The use of a standard C18 column and an isocratic mobile phase of acidified water and acetonitrile makes the method easily transferable between laboratories. The validation results confirm that the method is linear, accurate, and precise, rendering it suitable for routine quality control and research applications.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]

  • PubChem. (S)-2-hydroxy-3-(2-methylphenyl)-propionic acid. Available from: [Link]

  • Sklenářová, H., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Available from: [Link]

  • Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Available from: [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry—Explained. Available from: [Link]

  • St. Paul's Cathedral Mission College. Ultraviolet Spectroscopy. Available from: [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Diazotization of 2-amino-3-(o-tolyl)propanoic Acid

Abstract This document provides a detailed protocol and in-depth scientific background for the diazotization of 2-amino-3-(o-tolyl)propanoic acid, a phenylalanine analogue. This procedure transforms the primary aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and in-depth scientific background for the diazotization of 2-amino-3-(o-tolyl)propanoic acid, a phenylalanine analogue. This procedure transforms the primary aliphatic amine of the amino acid into a highly reactive diazonium salt intermediate. Due to the inherent instability of aliphatic diazonium salts, this guide focuses on the immediate, in-situ conversion of the intermediate into the corresponding α-hydroxy acid, 2-hydroxy-3-(o-tolyl)propanoic acid. We delve into the reaction mechanism, critical safety protocols, step-by-step experimental procedures, and methods for characterization. This note is intended for researchers, chemists, and drug development professionals engaged in the synthesis of modified amino acids and related chiral building blocks.

Introduction and Scientific Rationale

The diazotization of α-amino acids is a cornerstone transformation in synthetic organic chemistry, providing a gateway to a variety of valuable derivatives such as α-hydroxy, α-halo, and α-azido acids.[1] The process involves the conversion of a primary amino group into a diazonium group (-N₂⁺), which is an excellent leaving group (as dinitrogen gas, N₂).[2][3]

Unlike aromatic amines which form relatively stable diazonium salts that can sometimes be isolated, primary aliphatic amines, including α-amino acids, yield exceedingly unstable diazonium intermediates.[4][5] These intermediates decompose rapidly, even at low temperatures (0-5 °C), to generate a carbocation. This high reactivity is synthetically useful, as the carbocation can be trapped by various nucleophiles present in the reaction medium.[5]

For 2-amino-3-(o-tolyl)propanoic acid, this reaction provides a direct route to 2-hydroxy-3-(o-tolyl)propanoic acid, a potentially valuable building block in medicinal chemistry and materials science. The stereochemical outcome of this reaction is of significant interest. While a simple Sₙ1 mechanism through a planar carbocation would suggest racemization, diazotization of α-amino acids often proceeds with a high degree of retention of configuration. This is rationalized by a double-inversion mechanism involving a transient α-lactone intermediate, where the neighboring carboxyl group acts as an intramolecular nucleophile.[6]

Reaction Mechanism

The diazotization reaction proceeds through several well-established steps, initiated by the in-situ generation of the nitrosating agent.[7]

  • Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (e.g., HCl, H₂SO₄) to form nitrous acid (HNO₂).[8]

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[4][7]

  • Nucleophilic Attack: The primary amine of 2-amino-3-(o-tolyl)propanoic acid acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoammonium ion.

  • Formation of Diazonium Ion: A series of proton transfers and tautomerization leads to a diazohydroxide, which is then protonated. The subsequent loss of a water molecule yields the unstable aliphatic diazonium ion.[2]

  • Decomposition and Product Formation: The diazonium ion rapidly decomposes, releasing nitrogen gas (N₂) to form a secondary carbocation. This carbocation is immediately trapped by a nucleophile. In an aqueous acidic solution, water acts as the nucleophile, yielding the final α-hydroxy acid product.[1]

Diazotization Mechanism Figure 1: Reaction mechanism for the diazotization of an α-amino acid. cluster_0 Nitrosating Agent Formation cluster_1 Diazonium Salt Formation & Decomposition NaNO2 NaNO₂ + H₃O⁺ HNO2 HNO₂ + H₂O NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H₃O⁺ - 2H₂O AminoAcid R-CH(NH₂)-COOH N_Nitroso R-CH(N⁺H₂-NO)-COOH AminoAcid->N_Nitroso + NO⁺ Diazonium R-CH(N₂⁺)-COOH (Unstable Diazonium Ion) N_Nitroso->Diazonium Rearrangement - H₂O, - H⁺ Carbocation R-C⁺H-COOH + N₂ Diazonium->Carbocation Decomposition Product R-CH(OH)-COOH (α-Hydroxy Acid) Carbocation->Product + H₂O - H⁺

Figure 1: Reaction mechanism for the diazotization of an α-amino acid.

Critical Safety Considerations

WARNING: Diazonium salts are high-energy compounds and can be violently explosive, particularly in a dry, solid state.[9] While this protocol is designed for in-situ use where the salt is not isolated, extreme caution is mandatory.

Adherence to the following safety rules is non-negotiable:[10][11][12]

  • Temperature Control: The reaction is highly exothermic. Maintain the reaction temperature strictly between 0 °C and 5 °C at all times. Use an ice/salt bath for efficient cooling. A runaway reaction can lead to rapid gas evolution and uncontrolled decomposition.

  • No Isolation: Never attempt to isolate the aliphatic diazonium salt intermediate.

  • Reagent Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and the formation of unstable nitrogen oxides.[10]

  • Order of Addition: Always add the sodium nitrite solution slowly to the acidic solution of the amine. Reversing the order can lead to a dangerous buildup of nitrous acid.[11]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of toxic nitrogen oxides (NOx) that may be generated.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. A blast shield is strongly recommended.

  • Quenching: At the end of the reaction, any excess nitrous acid must be quenched. This can be done by the addition of a small amount of sulfamic acid or urea, which converts HNO₂ to N₂ gas.

  • Handling: Do not use metal spatulas to handle solid sodium nitrite if there is any chance of contamination with the acidic reaction mixture. Use plastic or ceramic spatulas.[10][11]

Experimental Protocol

This protocol details the conversion of 2-amino-3-(o-tolyl)propanoic acid to 2-hydroxy-3-(o-tolyl)propanoic acid on a 10 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (10 mmol scale)Molar Eq.Notes
2-amino-3-(o-tolyl)propanoic acidC₁₀H₁₃NO₂179.221.79 g (10.0 mmol)1.0Starting material
Hydrochloric Acid (conc., 37%)HCl36.46~5.0 mL (60 mmol)6.0Use ACS grade or higher
Sodium NitriteNaNO₂69.000.76 g (11.0 mmol)1.1Ensure it is dry and free-flowing
Deionized WaterH₂O18.02~100 mL-For solutions and work-up
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent
Sulfamic AcidH₃NSO₃97.09~0.2 g-For quenching (optional, but recommended)
Starch-Iodide Test Paper--As needed-For monitoring excess nitrous acid
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer or thermocouple

  • Dropping funnel (50 mL)

  • Ice/salt bath

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

Step-by-Step Procedure

Experimental Workflow Figure 2: Experimental workflow for diazotization. A 1. Setup & Cooling - Dissolve amino acid in aq. HCl - Cool to 0-5 °C in ice/salt bath C 3. Diazotization - Add NaNO₂ solution dropwise - Maintain T < 5 °C - Monitor with starch-iodide paper A->C B 2. Prepare Nitrite Solution - Dissolve NaNO₂ in cold DI water B->C D 4. Reaction & Quenching - Stir for 1-2 hours at 0-5 °C - Warm to RT - Quench excess HNO₂ with sulfamic acid C->D E 5. Extraction - Extract aqueous layer with ethyl acetate (3x) D->E F 6. Drying & Concentration - Combine organic layers - Dry over MgSO₄ - Filter and concentrate in vacuo E->F G 7. Analysis - Obtain crude product - Characterize via NMR, MS, IR - Purify if necessary (e.g., chromatography) F->G

Figure 2: Experimental workflow for diazotization.
  • Preparation: In a 250 mL three-neck flask equipped with a magnetic stir bar and an internal thermometer, suspend 2-amino-3-(o-tolyl)propanoic acid (1.79 g, 10.0 mmol) in a mixture of concentrated HCl (5.0 mL) and deionized water (50 mL).

  • Cooling: Place the flask in an ice/salt bath and stir the suspension until the internal temperature reaches 0 °C. The amino acid may not fully dissolve, which is acceptable.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 20 mL of cold deionized water. Transfer this solution to a dropping funnel placed on the reaction flask.

  • Diazotization: Begin adding the sodium nitrite solution dropwise to the cold, stirring amino acid suspension. Crucially, maintain the internal temperature below 5 °C throughout the addition. The addition should take approximately 30-45 minutes. You will observe gas (N₂) evolution.

  • Monitoring: After about two-thirds of the nitrite solution has been added, begin testing the reaction mixture for excess nitrous acid. To do this, dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. An immediate dark blue/black color indicates the presence of excess HNO₂.[14] Continue the addition until a positive test is maintained for at least 5 minutes after the final drop is added.

  • Reaction Completion: Once the addition is complete and a slight excess of nitrous acid is confirmed, allow the reaction to stir in the ice bath for an additional 1 hour. The solution should become more homogeneous as the starting material is consumed.

  • Quenching and Warming: (Optional but recommended) Add a small amount of solid sulfamic acid or urea portion-wise until the starch-iodide test is negative. This safely destroys any remaining nitrous acid. Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional 1-2 hours to ensure complete decomposition of the diazonium intermediate.

  • Work-up and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-hydroxy-3-(o-tolyl)propanoic acid.

Characterization and Expected Results

The crude product is expected to be a pale yellow oil or a low-melting solid. Further purification can be achieved by column chromatography on silica gel if necessary.

Analysis TechniqueExpected Result for 2-hydroxy-3-(o-tolyl)propanoic acid
¹H NMR (CDCl₃)δ ~7.1-7.3 (m, 4H, Ar-H), ~4.5 (dd, 1H, -CH(OH)-), ~3.0-3.2 (m, 2H, -CH₂-Ar), ~2.3 (s, 3H, Ar-CH₃). The broad singlets for the -OH and -COOH protons will also be present and are D₂O exchangeable.
¹³C NMR (CDCl₃)δ ~175-180 (-COOH), ~136-138 (Ar C-CH₃), ~134-136 (Ar C-CH₂), ~130 (Ar CH), ~128 (Ar CH), ~126 (Ar CH), ~70 (-CH(OH)-), ~40 (-CH₂-), ~19 (Ar-CH₃).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z = 179.07.
FT-IR (neat)Broad absorption ~2500-3500 cm⁻¹ (O-H stretch from carboxylic acid and alcohol), sharp absorption ~1710-1730 cm⁻¹ (C=O stretch from carboxylic acid).
Yield Typical yields for this transformation range from 60-85%, depending on the purity of the starting material and the strictness of temperature control.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield 1. Temperature rose above 5 °C, causing premature/side reactions.1. Improve cooling efficiency (use an ice/salt bath, ensure good thermal contact). Add nitrite solution more slowly.
2. Incomplete diazotization (insufficient NaNO₂).2. Ensure a positive starch-iodide test is maintained for at least 5 minutes after addition is complete.
Formation of α-chloro byproduct The chloride ion (from HCl) competed with water as a nucleophile.This is a common byproduct. To favor the hydroxy product, use a non-nucleophilic acid like dilute sulfuric acid (H₂SO₄) instead of HCl. Note that this may change solubility characteristics.[1][6]
Reaction mixture turns brown/dark Side reactions due to excess nitrous acid or elevated temperature.Ensure strict temperature control and avoid a large excess of NaNO₂. Quench residual HNO₂ promptly after the reaction period.
Starch-iodide test is always negative Insufficient acid in the reaction mixture (nitrous acid cannot form).Ensure the correct amount and concentration of mineral acid were used at the start. The solution should be strongly acidic.

References

  • Chen, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 344-351. Available at: [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

  • JoVE. (2025). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Available at: [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Available at: [Link]

  • Smith, A. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7117–7119. Available at: [Link]

  • Vedantu. (n.d.). Diazotization Reaction Mechanism: Steps, Types & Applications. Available at: [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4: Diazotization of L-alanine and L-phenylalanine ethyl esters 1 and 10. Available at: [Link]

  • McGrory, R., et al. (2023). Heck-Matsuda reactions of phenylalanine-derived arenediazonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Kattamuri, P. V., et al. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry, 84(22), 14669–14676. Available at: [Link]

  • Zeglis, B. M., et al. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. Bioconjugate Chemistry, 31(1), 111-121. Available at: [Link]

  • Am Ende, C. W., et al. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. ACS Omega, 3(2), 2268–2274. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Diazotization. Available at: [Link]

  • eGyanKosh. (n.d.). UNIT AMINO COMPOUNDS AND DIAZONIUM SALTS. Available at: [Link]

  • GeeksforGeeks. (2025). Diazonium Salts - Definition, Preparation, Properties, Importance. Available at: [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Olejniczak, A., et al. (2011). Diazotization of the Amino Acid [closo-1-CB9H8-1-COOH-6-NH3] and Reactivity of the [closo-1-CB9H8-1-COO-6-N2]. Inorganic Chemistry, 50(6), 2445-2452. Available at: [Link]

  • ChemRxiv. (2023). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances, 11(48), 30149-30177. Available at: [Link]

  • Google Patents. (1967). US3349073A - Processes for preparing diazoamino compounds and azo amino compounds.
  • PharmD GURU. (n.d.). 32. SANDMEYERS REACTION. Available at: [Link]

  • JoVE. (2023). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Available at: [Link]

  • Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Available at: [Link]

  • PubChem. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. Available at: [Link]

  • MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link]

  • RSC Publishing. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Available at: [Link]

Sources

Application

Application Note: High-Selectivity Solid-Phase Extraction of 2-Hydroxy-3-(o-tolyl)propanoic Acid from Plasma

-Hydroxy Acids Matrix: Human Plasma (K2EDTA or Heparin) Executive Summary This guide details a robust protocol for the isolation of 2-Hydroxy-3-(o-tolyl)propanoic acid (an acidic metabolite characterized by an -hydroxy g...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Acids
Matrix:  Human Plasma (K2EDTA or Heparin)

Executive Summary

This guide details a robust protocol for the isolation of 2-Hydroxy-3-(o-tolyl)propanoic acid (an acidic metabolite characterized by an


-hydroxy group and an ortho-substituted phenyl ring) from human plasma.

While liquid-liquid extraction (LLE) is often used for phenyl-propanoic acid derivatives, it frequently suffers from phospholipid co-extraction, leading to significant matrix effects in LC-MS/MS. This protocol utilizes Mixed-Mode Anion Exchange (MAX) solid-phase extraction.[1] By exploiting the analyte’s carboxylic acid moiety (


), we achieve orthogonal selectivity—retaining the analyte via ionic interaction while aggressively washing away neutral lipids and proteins with 100% organic solvent prior to elution.
Key Performance Indicators
  • Recovery: >85% (Consistent across low/high QC levels)

  • Matrix Effect: <10% ion suppression (due to phospholipid removal)

  • LOD: ~0.5 ng/mL (instrument dependent)

Analyte Profile & Physicochemical Strategy

To design a self-validating protocol, we must first deconstruct the analyte's behavior in solution.

FeatureChemical PropertyImplication for Extraction
Acidic Moiety Carboxylic Acid (

)
Ionizes to

at pH > 5.8. Ideal for Anion Exchange (AX).
Hydrophobicity o-Tolyl ring + Propyl backboneModerate Lipophilicity (

). Retains well on polymeric RP sorbents.
Polarity

-Hydroxyl group (-OH)
Increases water solubility compared to parent phenyl-propanoic acids; risks breakthrough in standard C18 methods.
Sterics ortho-Methyl groupCreates steric bulk near the ring; requires sufficient equilibration time for sorbent interaction.
The "Lock-and-Key" Mechanism (MAX Strategy)

We utilize a Mixed-Mode Anion Exchange (MAX) sorbent (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).

  • Lock (Charge): We adjust plasma pH to ~10. The analyte becomes negatively charged (

    
    ) and binds ionically to the positively charged quaternary amine on the sorbent.
    
  • Wash (Orthogonal): Because the analyte is "locked" by charge, we can wash the cartridge with 100% Methanol . This removes neutral hydrophobic interferences (fats, sterols) that would otherwise co-elute.

  • Key (Neutralization): We elute with Acidic Methanol . The acid protonates the analyte (

    
    ), breaking the ionic bond and releasing it.
    

Materials & Reagents

  • SPE Cartridges: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX 30 mg/1 cc or 96-well

    
    Elution plate).
    
  • Loading Buffer: 5% Ammonium Hydroxide (

    
    ) in water.
    
  • Wash Solvent 1: 5%

    
     in water.
    
  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 2% Formic Acid in Methanol.[2]

  • Reconstitution Solvent: 90:10 Water:Methanol (0.1% Formic Acid).

Step-by-Step Extraction Protocol

Workflow Diagram

The following diagram illustrates the critical "Catch-and-Release" logic of the MAX protocol.

MAX_Protocol cluster_0 SPE Cartridge Operations Plasma 1. Plasma Sample (Contains Analyte + Proteins) PreTreat 2. Pre-Treatment Dilute 1:1 with 5% NH4OH (Ionizes Analyte to COO-) Plasma->PreTreat Disrups protein binding Condition 3. Condition & Equilibrate MeOH then Water Load 4. Load Sample Analyte binds to N+ sites Condition->Load Condition->Load Wash1 5. Aqueous Wash 5% NH4OH (Removes Proteins/Salts) Load->Wash1 Flow through waste Load->Wash1 Wash2 6. Organic Wash (CRITICAL) 100% Methanol (Removes Neutral Lipids) Wash1->Wash2 Analyte stays bound Wash1->Wash2 Elute 7. Elution 2% Formic Acid in MeOH (Neutralizes Analyte -> Release) Wash2->Elute Collect Eluate Wash2->Elute Evap 8. Evaporation & Reconstitution N2 dry down @ 40°C Elute->Evap

Caption: Mixed-Mode Anion Exchange (MAX) workflow ensuring phospholipid removal via organic wash.

Detailed Procedure
Step 1: Sample Pre-treatment
  • Action: Aliquot 200

    
    L of plasma into a clean tube.
    
  • Reagent: Add 200

    
    L of 5% 
    
    
    
    in water
    .
  • Why: This achieves two goals:

    • Increases pH > 10, ensuring 2-Hydroxy-3-(o-tolyl)propanoic acid is fully deprotonated (

      
      ).
      
    • Disrupts protein-drug binding, freeing the analyte for extraction.

Step 2: Conditioning[3]
  • Action: Condition SPE wells with 1 mL Methanol , followed by 1 mL Water .

  • Note: Do not let the sorbent dry out completely before loading.

Step 3: Loading
  • Action: Load the entire pre-treated sample (400

    
    L) onto the cartridge at a slow flow rate (~1 mL/min).
    
  • Mechanism: The negatively charged analyte binds to the positively charged sorbent. Neutrals and bases may bind via hydrophobic mechanisms or pass through.

Step 4: Wash 1 (Aqueous)
  • Action: Wash with 1 mL 5%

    
     in water .
    
  • Why: Maintains high pH to keep analyte bound. Removes salts, proteins, and hydrophilic interferences.

Step 5: Wash 2 (Organic - The "Cleanup" Step)
  • Action: Wash with 1 mL 100% Methanol .

  • Why: This is the most critical step for matrix effect reduction. Since the analyte is ionically bound, it will not elute in pure methanol. However, neutral phospholipids and hydrophobic contaminants will be washed away.

Step 6: Elution
  • Action: Elute with 2 x 250

    
    L of 2% Formic Acid in Methanol .
    
  • Mechanism: The formic acid drops the pH < 2. The analyte becomes neutral (

    
    ), loses its affinity for the anion exchanger, and elutes in the organic solvent.
    
Step 7: Post-Processing
  • Action: Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase A/B (e.g., 90:10 Water:MeOH). Vortex well.
    

LC-MS/MS Conditions

Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.8


m.
Mobile Phase A:  0.1% Formic Acid in Water.[4]
Mobile Phase B:  0.1% Formic Acid in Acetonitrile.
Flow Rate:  0.4 mL/min.
Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Start Gradient
3.090Elution of Analyte
3.590Wash Column
3.610Re-equilibration
5.010End of Run

Mass Spectrometry (ESI Negative Mode):

  • Since the analyte is an acid, Negative Ion Mode (ESI-) typically yields better sensitivity.

  • Precursor Ion:

    
     (m/z ~179.0 for 2-hydroxy-3-(o-tolyl)propanoic acid, assuming MW 
    
    
    
    180.2). Note: Verify exact mass based on isotope.
  • MRM Transitions: Optimize for loss of

    
     (M-44) or cleavage of the benzyl group.
    

Troubleshooting & Validation (Self-Correction)

IssueProbable CauseCorrective Action
Low Recovery (<50%) Analyte not ionized during Load/Wash.Ensure Pre-treatment is Basic (pH > 10). If the sample is acidic, the analyte stays neutral and washes off in the MeOH step.
High Backpressure Protein precipitation on frit.Ensure the pre-treatment (5% NH4OH) is mixed thoroughly. Centrifuge sample before loading if "clumps" are visible.
Matrix Effect (Suppression) Phospholipid breakthrough.Increase the volume of Wash 2 (100% MeOH) . Ensure Elution solvent is not used by mistake during Wash 2.
Peak Tailing Interaction with silanols or metals.Use a column designed for acids (e.g., HSS T3).[4] Add 0.1% Formic acid to mobile phases.[4]

References

  • Waters Corporation. "Oasis MAX: Mixed-Mode Anion-Exchange Reversed-Phase Sorbent for Acidic Compounds." Waters Application Notes. [Link]

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34, 2007. (Establishes the standard for phospholipid removal using Mixed-Mode SPE). [Link]

  • PubChem. "2-Hydroxy-2-(4-tolyl)propanoic acid (Isomer Reference)." National Library of Medicine. (Used for physicochemical property estimation of tolyl-propanoic acids). [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-3-(o-tolyl)propanoic Acid

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-(o-tolyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-(o-tolyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource.

Overview of Synthetic Strategy: The Reformatsky Reaction

2-Hydroxy-3-(o-tolyl)propanoic acid is a valuable building block in medicinal chemistry, often used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Pranoprofen.[1][2] While several synthetic routes exist, the Reformatsky reaction offers a reliable and high-yielding approach.[3][4] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[5] Subsequent hydrolysis of the ester yields the desired 2-hydroxy-3-(o-tolyl)propanoic acid.

The core principle lies in the in-situ formation of an organozinc reagent (a Reformatsky enolate) from an α-bromo ester and activated zinc. This enolate is sufficiently nucleophilic to attack a carbonyl carbon but is generally less reactive than Grignard reagents, which prevents undesired side reactions with the ester functionality.[5][6]

Key Reaction Scheme:
  • Enolate Formation: An α-bromo ester reacts with zinc dust to form an organozinc intermediate.

  • Nucleophilic Addition: The organozinc reagent adds to o-tolylacetaldehyde.

  • Hydrolysis: Acidic workup protonates the alkoxide and hydrolyzes the ester to yield the final carboxylic acid.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reformatsky Reaction cluster_2 Step 3: Workup & Purification A Activate Zinc Dust (e.g., with I2, heat) C Combine Activated Zn, Ethyl Bromoacetate, and o-tolylacetaldehyde in Solvent A->C B Prepare Anhydrous Solvent (e.g., THF, Toluene) B->C D Heat under Reflux (e.g., 90°C) C->D Initiate Reaction E Cool Reaction & Quench (e.g., with aq. HCl) D->E Reaction Complete F Liquid-Liquid Extraction (e.g., with Ethyl Acetate) E->F G Purify Crude Product (e.g., Recrystallization, Silica Gel Chromatography) F->G H Final Product: 2-Hydroxy-3-(o-tolyl)propanoic acid G->H

Caption: General workflow for the synthesis of 2-Hydroxy-3-(o-tolyl)propanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: Why is my Grignard-style reaction failing or giving low yields? Could a Reformatsky reaction be a better alternative?

While Grignard reagents are powerful nucleophiles for C-C bond formation, their high basicity can be problematic.[7][8] If your starting material is o-tolylacetic acid, you would need to form a dianion using a strong base like n-butyllithium before reacting it with an aldehyde.[9] This can lead to side reactions.

The Reformatsky reaction is often a superior alternative for this type of transformation.[3] Its key advantage is the use of a less basic organozinc enolate, which is formed in the presence of the aldehyde. This circumvents the need for a separate, highly basic reagent and reduces the likelihood of side reactions like enolization of the aldehyde.[5][6]

Q2: The Reformatsky reaction is not initiating or is proceeding very slowly. What are the likely causes and solutions?

Failure to initiate is one of the most common problems in reactions involving metallic zinc. The root cause is almost always the passivation of the zinc surface by a layer of zinc oxide.

Causality: Zinc metal readily oxidizes in air, forming a thin, unreactive oxide layer that prevents the oxidative addition of the α-halo ester, which is the first step of the reaction mechanism.[3]

Solutions:

  • Zinc Activation: The zinc must be activated immediately before use. Several methods are effective:

    • Iodine: Add a small crystal of iodine to the zinc suspension. The iodine etches the oxide layer.

    • Heating/Refluxing: Briefly heating the zinc dust in an anhydrous solvent like toluene under reflux can help break up the oxide layer and drive off any adsorbed water.[3]

    • Acid Wash: A quick wash with dilute HCl, followed by rinsing with water, ethanol, and then ether, and finally drying under vacuum, is a very effective activation method.

  • Anhydrous Conditions: Like Grignard reagents, Reformatsky enolates are sensitive to acidic protons from water.[10] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.

  • Reagent Quality: Use high-purity, fine zinc dust for maximum surface area. Ensure the ethyl bromoacetate and o-tolylacetaldehyde are pure and free of acidic impurities.

G Start Reaction Fails to Initiate Q1 Is the zinc activated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are conditions strictly anhydrous? A1_Yes->Q2 Sol1 Activate Zinc: - Add I2 crystal - Wash with dilute HCl - Heat under reflux in solvent A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents pure? A2_Yes->Q3 Sol2 Dry all glassware thoroughly. Use anhydrous solvents. Run under inert atmosphere. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No Yes Yes Q3->Yes Sol3 Purify starting materials. - Distill aldehyde/ester. - Use fresh, high-purity zinc. A3_No->Sol3 Success Reaction should now initiate. Sol3->Success Yes->Success

Caption: Troubleshooting workflow for a non-starting Reformatsky reaction.

Q3: My yield is low, and I'm isolating significant amounts of byproducts. What are they and how can I prevent them?

Low yields are often due to competing side reactions. In the context of the Reformatsky reaction, two main byproducts are common.

Potential Byproducts & Their Causes:

ByproductFormation MechanismPrevention Strategy
Ethyl 3-(o-tolyl)-3-oxopropanoate Self-condensation of Ethyl Bromoacetate: The Reformatsky enolate can react with another molecule of ethyl bromoacetate. This is more likely if the aldehyde is unreactive or added too slowly.Add the ethyl bromoacetate slowly to the mixture of zinc and aldehyde to ensure it reacts with the aldehyde as it forms.[5]
1,2-di(o-tolyl)ethane-1,2-diol (Pinacol coupling product) Reductive Coupling of the Aldehyde: The metallic zinc can reduce the o-tolylacetaldehyde, causing two molecules to couple. This is favored by high temperatures and long reaction times.Maintain a moderate reaction temperature (e.g., 90°C in toluene) and monitor the reaction by TLC to avoid unnecessarily long heating times.[3]

Expert Insight: The rate of addition of the α-halo ester is a critical parameter. A slow, controlled addition ensures that the concentration of the organozinc reagent remains low, favoring the desired cross-reaction with the aldehyde over self-condensation.

Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction? Ethereal solvents like THF and diethyl ether, or aromatic hydrocarbons like benzene and toluene, are commonly used.[11] Toluene is often preferred for its higher boiling point, which can facilitate reaction initiation and completion.[3]

  • How should I purify the final product? After aqueous workup and extraction, the crude product is often an oil or a solid.

    • Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective purification method.[12]

    • Silica Gel Chromatography: If recrystallization is difficult or the product is an oil, column chromatography is the best option to separate the desired product from nonpolar byproducts.[3]

  • Can I synthesize an enantiomerically pure version of this acid? Yes, asymmetric synthesis is possible. While the standard Reformatsky reaction produces a racemic mixture, chiral auxiliaries or catalysts can be employed to induce stereoselectivity.[11] Alternatively, enzymatic resolution or diazotization of an enantiopure amino acid precursor, such as (S)-2-amino-3-(o-tolyl)propanoic acid, can yield the chiral hydroxy acid.[13]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-Hydroxy-3-(o-tolyl)propanoic acid via the Reformatsky reaction.

Materials:

  • Zinc dust (<10 micron, activated)

  • Iodine (one small crystal)

  • o-Tolylacetaldehyde

  • Ethyl bromoacetate

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium Hydroxide (5 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Equip a flame-dried 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add activated zinc dust (5.0 eq) and a crystal of iodine to the flask.

  • Initiation: Add anhydrous toluene (50 mL) and heat the suspension to reflux for 5 minutes under nitrogen, then cool to room temperature.[3]

  • Reaction: Add o-tolylacetaldehyde (1.0 eq) to the flask. Prepare a solution of ethyl bromoacetate (2.0 eq) in anhydrous toluene (20 mL) and add it dropwise via the dropping funnel over 30 minutes.

  • Reflux: Once the addition is complete, heat the resulting mixture to 90°C and maintain for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup (Ester Hydrolysis):

    • Cool the reaction to 0°C and slowly add 5 M NaOH solution. Stir vigorously at room temperature for 2-3 hours to hydrolyze the ester.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 30 mL) to remove neutral byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction & Purification:

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

    • Purify the resulting crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel chromatography.

References

  • Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±) . ResearchGate. Available from: [Link]

  • An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Organic Syntheses. Available from: [Link]

  • Reformatsky reaction . Wikipedia. Available from: [Link]

  • Synthetic method for pranoprofen - CN103864804B. Google Patents.
  • CN101161653A - Method for preparing novel Pranoprofen key intermediates. Google Patents.
  • Reformatsky Reaction . NROChemistry. Available from: [Link]

  • Reformatsky Reaction . Cambridge University Press. Available from: [Link]

  • Reformatsky Reaction . Organic Chemistry Portal. Available from: [Link]

  • The Reformatsky Reaction . Organic Reactions. Available from: [Link]

  • CN115521320B - Method for preparing pranoprofen. Google Patents.
  • o-Tolylacetic acid . MySkinRecipes. Available from: [Link]

  • o-Tolylacetic acid . ChemBK. Available from: [Link]

  • CN100455557C - The production method of methylphenylacetic acid. Google Patents.
  • Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. Available from: [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators . PubMed. Available from: [Link]

  • Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen . ResearchGate. Available from: [Link]

  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. Google Patents.
  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives . ResearchGate. Available from: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents . NIH. Available from: [Link]

  • o-Tolylacetic acid . Cheméo. Available from: [Link]

  • (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid . PubChem. Available from: [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems . Chemistry Steps. Available from: [Link]

  • Grignard reactions practice problems with answers pdf . Chemistry Docs. Available from: [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 2-Methylphenyllactic Acid

Ticket Subject: Method Development & Troubleshooting for 2-Methylphenyllactic Acid (2-MPLA) Assigned Specialist: Senior Application Scientist Status: Open Priority: High Executive Summary 2-Methylphenyllactic acid (2-MPL...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Method Development & Troubleshooting for 2-Methylphenyllactic Acid (2-MPLA) Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary

2-Methylphenyllactic acid (2-MPLA) presents a classic chiral separation challenge: it is an alpha-hydroxy carboxylic acid with an aromatic moiety. The presence of both the hydroxyl (-OH) and carboxylic acid (-COOH) groups creates strong hydrogen bonding potential, while the phenyl ring allows for


 interactions.

However, the acidic nature of the molecule often leads to peak tailing due to non-specific interactions with the silica support or dimerization. Successful separation requires a Polysaccharide-based Stationary Phase (Amylose or Cellulose derivatives) combined with a strictly controlled Acidic Mobile Phase .

Part 1: Method Development Strategy

Do not rely on trial-and-error. Follow this logic-gated decision tree to select the correct column and mobile phase.

Phase 1: Column Selection

For 2-MPLA, the steric bulk of the methyl group on the phenyl ring (or alpha-position) enhances chiral recognition.

  • Primary Screen: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analog).[1] These are the "Gold Standards" for aromatic acids.

  • Secondary Screen: Chiralpak IA/IC (Immobilized versions).[2][3] Use these if solubility requires prohibited solvents (e.g., DCM, THF) or if you need robust column lifetimes.

Phase 2: Mobile Phase Design (Normal Phase)

The separation mechanism relies on Hydrogen Bonding and


 interactions.[4]
  • Base Solvent: n-Hexane (or n-Heptane).

  • Modifier: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[5]

  • Critical Additive: Trifluoroacetic Acid (TFA) or Acetic Acid.

    • Why? You must suppress the ionization of the carboxylic acid (

      
      ). Without acid, the molecule exists as a carboxylate anion, leading to zero retention or massive tailing.
      
Visual Workflow: Decision Tree

MethodDev Start Start: 2-MPLA Sample Screen Screening Step: Column: Chiralpak AD-H or OD-H MP: Hexane/IPA/TFA (90:10:0.1) Start->Screen CheckRes Check Resolution (Rs) Screen->CheckRes Success Success: Rs > 1.5 Finalize Method CheckRes->Success Yes Partial Partial: 0.5 < Rs < 1.5 CheckRes->Partial No Tailing Issue: Peak Tailing CheckRes->Tailing Bad Shape Opt1 Switch Modifier: Change IPA to Ethanol Partial->Opt1 FixTail Increase TFA to 0.2% Check Column History Tailing->FixTail Opt2 Lower Temp: Set to 10°C - 15°C Opt1->Opt2 If still < 1.5 FixTail->Screen Retest

Figure 1: Logic-gated workflow for developing a chiral method for acidic molecules.

Part 2: Troubleshooting & FAQs

Ticket #001: "My peaks are tailing severely. I can see the separation start, but the second peak drags into the baseline."

Diagnosis: This is the most common issue with 2-MPLA. It is caused by Secondary Silanol Interactions . The carboxylic acid moiety is interacting with the residual silanol groups on the silica surface of the column, rather than the chiral selector.

Corrective Protocol:

  • Verify Additive: Ensure your mobile phase contains 0.1% TFA . Acetic acid is weaker; TFA is preferred for stronger acids like 2-MPLA.

  • Mixing Order (Crucial):

    • Incorrect: Adding TFA to Hexane directly (TFA is not miscible in Hexane, leading to "micro-droplets" and baseline noise).

    • Correct: Pre-mix the TFA into the Alcohol component (IPA/EtOH) first. Then, mix the acidified alcohol with the Hexane.

  • Column History: If the column was previously used with basic additives (Diethylamine/TEA), it may have "memory effects."

    • Flush: Wash the column with Ethanol/Acetic Acid (100:0.5 v/v) for 2 hours at 0.5 mL/min to strip bound amines.

Ticket #002: "I have separation, but the Resolution (Rs) is only 1.2. How do I get to baseline (Rs > 1.5)?"

Diagnosis: The selectivity (


) is insufficient. The chiral recognition pockets are not differentiating the "2-methyl" steric hindrance effectively with the current solvent system.

Optimization Steps:

  • Switch Alcohols: Change from IPA to Ethanol . Ethanol is smaller and allows the analyte to penetrate deeper into the chiral grooves of the amylose/cellulose polymer, often altering selectivity.

  • Temperature Effect: Lower the column temperature to 10°C or 15°C .

    • Scientific Rationale: Chiral recognition is enthalpy-driven (

      
      ). Lower temperatures favor the formation of the transient diastereomeric complex, increasing retention and often resolution.
      
  • Concentration: 2-MPLA can dimerize at high concentrations. Inject less mass (e.g., 5 µL of 0.5 mg/mL) to see if peak shape and resolution improve.

Ticket #003: "Can I use Reversed Phase (RP) instead of Normal Phase?"

Answer: Yes, especially if your sample is aqueous biological media.

  • Columns: You must use the -RH series (e.g., Chiralpak AD-RH) or Immobilized (IA/IC) columns. Standard AD-H/OD-H will be destroyed by water.

  • Mobile Phase: Acetonitrile (40-60%) / Phosphate Buffer (pH 2.0).

  • Warning: The pH must be acidic (pH 2.0 - 2.5). Do not use neutral buffers, or the acid will ionize and elute at the void volume (

    
    ).
    

Part 3: Data Summary & Specifications

Recommended Starting Conditions
ParameterSpecificationNotes
Column Chiralpak AD-H or Chiralcel OD-H 4.6 x 250 mm, 5 µm particle size.[6]
Mobile Phase n-Hexane / IPA / TFA Ratio: 90 / 10 / 0.1 (v/v/v).
Flow Rate 1.0 mL/minAdjust pressure to < 30 bar.
Temperature 25°CLower to 15°C if resolution is poor.
Detection UV @ 210 nm or 230 nmCarboxyl/Phenyl absorption.
Sample Diluent Mobile PhaseDo not dissolve in pure IPA (solvent mismatch).
Mechanism of Interaction

The diagram below illustrates why the "Acidic Modifier" is non-negotiable for this molecule.

Mechanism Analyte 2-MPLA (R-COOH) Silanol Silica Surface (Si-OH) Analyte->Silanol Non-Specific Tailing Selector Chiral Selector (Amylose-Carbamate) Analyte->Selector Chiral Recognition (H-Bond/Pi-Pi) TFA Modifier (TFA) TFA->Analyte Protonates (Suppresses Ionization) TFA->Silanol Blocks Active Sites

Figure 2: The dual role of TFA: Protonating the analyte to ensure interaction with the selector, and blocking silanol sites to prevent tailing.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. (General protocol for polysaccharide columns and acidic additives).

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide - Peak Tailing & Acidic Compounds. (Mechanisms of silanol interactions).[7]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Strategies for alpha-hydroxy acids).

  • Chiralpedia. Chiral Mobile Phase Additives (CMPA) and Optimization Strategies.

Sources

Troubleshooting

Troubleshooting low purity in 2-Hydroxy-3-(o-tolyl)propanoic acid crystallization

Technical Support Center: 2-Hydroxy-3-(o-tolyl)propanoic Acid Crystallization Ticket ID: #CRYST-882-OT Subject: Troubleshooting Low Purity & Oiling Out in Alpha-Hydroxy Acid Isolation Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxy-3-(o-tolyl)propanoic Acid Crystallization

Ticket ID: #CRYST-882-OT Subject: Troubleshooting Low Purity & Oiling Out in Alpha-Hydroxy Acid Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The crystallization of 2-Hydroxy-3-(o-tolyl)propanoic acid (an


-hydroxy-

-aryl acid) is notoriously difficult due to its amphiphilic nature and low melting point (approx. 80–95°C depending on enantiopurity). Low purity in this system is rarely a simple filtration issue; it is almost always a thermodynamic problem involving Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

When this compound oils out, it forms a solute-rich liquid phase that traps impurities (starting aldehydes, dehydration byproducts like methylcinnamic acid) before solidifying. This guide provides a diagnostic framework to bypass LLPS and achieve >99% purity.

Part 1: Diagnostic Framework (The "Why")

Before altering your protocol, identify the specific failure mode using this decision matrix.

DiagnosticTree Start Symptom: Low Purity CheckState What is the physical state upon cooling? Start->CheckState Oiling Gooey/Oily Droplets (LLPS) CheckState->Oiling Separates as liquid Precipitate Fine Powder/Amorphous (Rapid Crash) CheckState->Precipitate Cloudy suspension Crystals Defined Crystals but Low Purity CheckState->Crystals Visible lattice SolventImpurity Cause: Metastable Zone Width Exceeded or High Impurity Load Oiling->SolventImpurity Occlusion Cause: Solvent Occlusion (Cooling too fast) Precipitate->Occlusion Isomorphism Cause: Structural Isomers or Enantiomeric Excess Crystals->Isomorphism

Figure 1: Diagnostic logic for identifying the root cause of purity failure.

Part 2: Critical Troubleshooting Protocols

Issue #1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The solution temperature dropped into the metastable zone where the "liquidus" line was crossed before the "solidus" line. The oily phase acts as a solvent, extracting impurities from the mother liquor, which then freeze into the solid.[1]

Corrective Protocol: The "Cloud Point" Cycling Method Do not simply cool the solution. You must manage the supersaturation gap.[2]

  • Solvent Selection: Switch to a Toluene : Ethyl Acetate (Tol:EtOAc) or Dichloromethane : Hexane system.

    • Why:

      
      -hydroxy acids have high affinity for alcohols. Avoid pure alcohols (MeOH/EtOH) as they increase solubility too drastically, widening the metastable zone [1].
      
  • Dissolution: Dissolve crude solid in minimum hot Tol/EtOAc (approx 60°C).

  • The Cycling Step:

    • Cool slowly until the first drop of oil appears.

    • STOP Cooling. Re-heat slightly (2-3°C) until the oil redissolves.

    • Add Seed Crystals (0.5 wt% pure material) into the clear, saturated solution.

    • Hold temperature for 30 minutes to allow seed growth.

  • Cooling: Ramp down at 0.2°C/min. The seeds provide a surface for growth, preventing the formation of an amorphous oil phase.

Issue #2: Persistent Chemical Impurities (Aldehydes/Dimers)

Diagnosis: Crystallization alone cannot remove chemically similar impurities like o-tolualdehyde (starting material) or cyclic dimers (lactides) formed during heating.

Corrective Protocol: The "Chemical Reset" Wash Perform this acid-base workup before attempting recrystallization.

StepReagentActionMechanism
1 1M NaOH (aq)Dissolve crude solidConverts acid to carboxylate salt (water soluble).
2 MTBE or TolueneWash the aqueous layer (x2)Extracts non-acidic impurities (aldehydes, dimers) into organic phase.
3 6M HCl (dropwise)Acidify aqueous layer to pH 1-2Reprecipitates the free acid.
4 Ethyl AcetateExtract the turbid aqueous mixRecovers purified acid for crystallization.

Note: This step is critical. If your crude purity is <90%, crystallization yields will be near zero due to solubility interference.

Part 3: Optimized Experimental Workflow

Below is the "Gold Standard" workflow for purifying 2-Hydroxy-3-(o-tolyl)propanoic acid.

Workflow Crude Crude Mixture (<90% Purity) AB_Workup Acid-Base Workup (Remove Aldehydes) Crude->AB_Workup Dry Drying (MgSO4 -> Rotovap) AB_Workup->Dry Screen Solvent Check (Target: Tol/EtOAc) Dry->Screen Dissolve Dissolution (T = 65°C) Screen->Dissolve Seed Seeding (T = 55°C) Dissolve->Seed Cool Controlled Cooling (0.2°C/min) Seed->Cool Filter Isolation & Cold Wash Cool->Filter

Figure 2: End-to-end purification workflow emphasizing chemical purification prior to physical isolation.

Part 4: Frequently Asked Questions (FAQ)

Q1: My crystals are sticky and hold solvent. How do I fix this? A: This indicates solvent inclusion or "solvate" formation.

  • Fix: Do not dry in an oven immediately; the lattice will collapse, trapping solvent. Air-dry on the filter for 1 hour, then triturate (grind under solvent) with cold n-Heptane or Hexane . This non-polar wash displaces the sticky high-boiling solvent (like Toluene) from the crystal surface [2].

Q2: I see two melting points (e.g., 82°C and 105°C). Is this a mixture? A: Likely, yes. It is either:

  • Racemic vs. Enantiopure: The racemate and the pure enantiomer often have different melting points. If you synthesized this chirally, you may have partial racemization.

  • Polymorphism:

    
    -hydroxy acids are prone to polymorphism.
    
  • Action: Run a DSC (Differential Scanning Calorimetry). If the lower peak is broad, it’s an impurity. If sharp, it’s a polymorph. Recrystallize from a more polar solvent (like Water/Ethanol) to force the stable thermodynamic form [3].

Q3: Can I use water as a solvent? A: Yes, but with caution.

  • Pros: Water is excellent for removing inorganic salts.

  • Cons: The hydroxyl group makes the molecule cling to water, making drying difficult.

  • Recommendation: Use Water:IPA (90:10) . The small amount of alcohol prevents the formation of hydrates.

References

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out.[1][3][4][5] Retrieved from

  • Royal Society of Chemistry. (2013). Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. CrystEngComm.[6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155520, 2-Hydroxy-2-(4-tolyl)propanoic acid.[7] (Used as structural proxy for physicochemical properties). Retrieved from [7]

  • Yamagami, T., et al. (2014).[8] Enantioselective Liquid–Liquid Extraction of Racemic Ibuprofen by l-Tartaric Acid Derivatives.[8] Journal of Chemical & Engineering Data.[8] (Reference for alpha-hydroxy acid extraction logic). Retrieved from

Sources

Optimization

Technical Support Guide: Optimizing pH for Nitrilase Conversion to 2-Methylphenyllactic Acid

Executive Summary & Reaction Mechanics This guide addresses the pH optimization for the biocatalytic hydrolysis of 2-hydroxy-3-(2-methylphenyl)propanenitrile (the cyanohydrin of o-methylphenylacetaldehyde) to 2-methylphe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics

This guide addresses the pH optimization for the biocatalytic hydrolysis of 2-hydroxy-3-(2-methylphenyl)propanenitrile (the cyanohydrin of o-methylphenylacetaldehyde) to 2-methylphenyllactic acid (2-hydroxy-3-(2-methylphenyl)propanoic acid).

The Core Challenge (The "pH Paradox"): Success in this conversion depends on balancing two opposing thermodynamic forces:

  • Enzyme Activity: Most nitrilases (e.g., Alcaligenes faecalis, Pseudomonas sp.) exhibit optimal catalytic turnover (

    
    ) at pH 7.0–8.0 .[1]
    
  • Substrate Stability: The cyanohydrin substrate is thermodynamically unstable at neutral-to-alkaline pH, existing in equilibrium with its breakdown products: (2-methylphenyl)acetaldehyde and HCN. This decomposition accelerates significantly above pH 6.5 .

Impact of Incorrect pH:

  • pH > 7.5: Rapid substrate decomposition leads to aldehyde accumulation. Free aldehydes form Schiff bases with the enzyme's active site lysine, causing irreversible deactivation.[1]

  • pH < 5.5: Substrate is stable, but enzyme activity typically drops, and the catalytic triad (Glu-Lys-Cys) may become protonated and inactive.[1]

Interactive Troubleshooting & Optimization (Q&A)

Module A: Activity & Conversion Issues

Q1: My conversion rate plateaus at ~40% despite adding excess enzyme. Why? Diagnosis: You are likely operating at a pH where the rate of substrate decomposition exceeds the rate of enzymatic hydrolysis. Mechanism: At pH > 7.0, the cyanohydrin equilibrium shifts toward the aldehyde.[1] The free aldehyde is not only a product of decomposition but a potent enzyme inhibitor . It attacks the


-amino group of lysine residues on the enzyme surface.
Corrective Action: 
  • Lower the pH: Shift the reaction pH to 6.0–6.5 . While enzyme

    
     may decrease slightly, the half-life of the substrate (
    
    
    
    ) increases exponentially, protecting the enzyme from aldehyde inactivation.[1]
  • Temperature Control: Lower the temperature to 15–20°C . This favors cyanohydrin formation (exothermic) and reduces the rate of spontaneous decomposition.

Q2: I observe a precipitate forming during the reaction. Is this my product? Diagnosis: This is likely the polymerization of the free aldehyde or the formation of aldol condensation byproducts, not your target acid. Mechanism: In alkaline conditions (pH > 8.0), the free (2-methylphenyl)acetaldehyde undergoes base-catalyzed aldol condensation. Corrective Action:

  • Verify the precipitate identity via HPLC/MS.

  • Protocol Adjustment: Switch to a Fed-Batch mode. Maintain a low steady-state concentration of the cyanohydrin by feeding the aldehyde and cyanide continuously at a ratio that matches the enzyme's consumption rate.

Module B: Enantioselectivity (ee)

Q3: The ee of my 2-methylphenyllactic acid is degrading over time. How does pH influence this? Diagnosis: Spontaneous racemization of the substrate. Mechanism: The cyanohydrin center is labile. At pH > 7.0, the deprotonation of the


-hydroxyl group facilitates reversible dissociation into the achiral aldehyde and HCN. When they recombine, they form a racemic mixture.[1] If the enzyme is highly enantioselective (e.g., specific for the R-nitrile), the rapid racemization of the S-nitrile (dynamic kinetic resolution) is desirable only if the enzyme converts the R-form faster than the S-form racemizes.
Corrective Action: 
  • To maintain high ee (Kinetic Resolution): Run at pH 5.0–6.0 (if enzyme permits) to stop spontaneous racemization.

  • To achieve 100% yield (Dynamic Kinetic Resolution): You need racemization. Operate at pH 7.0–7.5 but use an anion-exchange resin or high enzyme loading to sequester the product immediately and drive the equilibrium forward.

Experimental Workflows

Workflow 1: The "Sweet Spot" pH Optimization Protocol

Objective: Determine the intersection of maximum enzyme stability and acceptable activity.

Materials:

  • Buffer A: 100 mM Citrate-Phosphate (pH 5.0 – 7.0)

  • Buffer B: 100 mM Tris-HCl or Phosphate (pH 7.0 – 9.0)

  • Substrate: 2-hydroxy-3-(2-methylphenyl)propanenitrile (dissolved in MeOH or DMSO, final conc < 5%)[1]

Step-by-Step:

  • Preparation: Prepare 1 mL reaction mixtures at pH 5.0, 6.0, 6.5, 7.0, 7.5, and 8.0.

  • Initiation: Add Nitrilase (final load: 1–5 U/mL).

  • Sampling:

    • T=0 min: Verify initial pH.

    • T=30 min: Take aliquot, quench with 1M HCl (stops reaction and stabilizes remaining cyanohydrin).

    • T=24 hours: Measure conversion and ee.

  • Analysis: Plot "Conversion %" vs. "pH" and "Aldehyde Formation" vs. "pH".

    • Target: The pH where Aldehyde < 5% and Conversion > 80%.

Workflow 2: Cyanohydrin Equilibrium Visualization

Cyanohydrin_Equilibrium Substrate Cyanohydrin (Substrate) Aldehyde Aldehyde + HCN (Decomposition) Substrate->Aldehyde Spontaneous (pH > 7.0) Product 2-Methylphenyllactic Acid (Product) Substrate->Product Nitrilase (Hydrolysis) Optimum pH 7.0-8.0 Aldehyde->Substrate Low pH / Low Temp Inactivated Inactivated Enzyme (Schiff Base) Aldehyde->Inactivated Irreversible Attack (Lysine Residues) Enzyme Active Nitrilase Enzyme->Substrate

Caption: Figure 1. The Kinetic Competition. High pH favors the red pathway (decomposition and inactivation), while the green pathway (product formation) requires enzyme integrity.[1] Optimization seeks the pH window where the green rate exceeds the red rate.

Data Reference: Buffer & Solvent Compatibility

ParameterRecommended RangeCritical LimitNotes
pH 6.5 – 7.2 > 7.8Above 7.8, aldehyde accumulation becomes toxic to the enzyme.
Buffer Type Potassium Phosphate (10-50 mM)Avoid Tris at > pH 8Tris can act as a nucleophile; Phosphate is preferred for nitrilases.
Temperature 15°C – 25°C > 30°CHigher temps accelerate cyanohydrin decomposition faster than enzymatic turnover.
Cosolvent Methanol or DMSO (max 5-10%)> 15% v/vHigh cosolvent concentration destabilizes the enzyme structure.

References

  • DeSantis, G., et al. (2002).[1][2] An Enzyme Library Approach to Biocatalysis: Development of Nitrilases for Enantioselective Production of Carboxylic Acid Derivatives. Journal of the American Chemical Society.[2] Link[1]

  • Rey, P., et al. (2004).[1] Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives.[3][4] Journal of Agricultural and Food Chemistry.[3] Link[1]

  • Davis, R., et al. (2014).[1] Nitrilases (US Patent 8,906,663 B2). United States Patent and Trademark Office. Link

  • O'Reilly, C., & Turner, P. (2003).[1][5][6] The Nitrilase Family of CN Hydrolysing Enzymes – A Comparative Study. Journal of Applied Microbiology. Link[1]

Sources

Troubleshooting

Removing impurities from 3-(2-methylphenyl)-2-hydroxypropanoic acid samples

Technical Support Center: Purification of 3-(2-methylphenyl)-2-hydroxypropanoic Acid Status: Active Document ID: TSC-PUR-042 Last Updated: February 12, 2026 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2-methylphenyl)-2-hydroxypropanoic Acid

Status: Active Document ID: TSC-PUR-042 Last Updated: February 12, 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the purification and isolation of 3-(2-methylphenyl)-2-hydroxypropanoic acid (also referred to as 3-(o-tolyl)lactic acid). As an alpha-hydroxy acid (AHA) with a lipophilic ortho-tolyl substituent, this molecule presents unique challenges regarding crystallization kinetics, enantiomeric stability, and intermolecular esterification (dimerization).

This resource is structured into three technical modules designed to troubleshoot specific purity issues encountered during drug development and synthesis workflows.

Module 1: Chemical Impurity Removal (Bulk Purification)

The Problem: Crude samples often appear as sticky yellow oils or off-white solids containing starting materials (e.g., o-tolualdehyde, pyruvate derivatives) or inorganic salts.

Core Protocol: The Acid-Base "Reset"

Before attempting recrystallization, you must remove non-acidic organic impurities. The carboxylic acid functionality allows us to toggle solubility.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Base Extraction: Extract the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3][4][5][6] This converts the acid to its water-soluble sodium salt. Impurities (aldehydes, non-acidic dimers) remain in the EtOAc layer.

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organics.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 2N HCl to pH ~2.

    • Critical Check: Ensure the solution is acidic (turns Congo Red paper blue). The product will precipitate or oil out as the free acid.

  • Re-extraction: Extract the cloudy aqueous mixture three times with EtOAc or Methyl tert-butyl ether (MTBE) .

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate gently (see Module 3 regarding heat).

Troubleshooting Recrystallization (The "Oiling Out" Issue)

The ortho-methyl group adds steric bulk and lipophilicity, often preventing easy lattice formation compared to unsubstituted phenyllactic acid.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationMechanism
EtOAc / Heptane 1:3 to 1:5Primary Choice Dissolve in min. hot EtOAc; add Heptane until turbid. Slow cool.
Toluene 100%High Purity Good for removing non-polar side products. Requires high heat to dissolve.
DCM / Hexane 1:4Low Temp Useful if the compound is heat-sensitive (decarboxylation risk).

Q: My product oils out instead of crystallizing. What now? A: This is common for ortho-substituted AHAs.

  • Reheat: Redissolve the oil by heating the mixture.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities and forces oiling.

  • The "Cloud Point" Trick: Add the anti-solvent (Heptane) extremely slowly to the hot solution until a faint, persistent cloudiness appears. Stop immediately and let it cool.

Module 2: Stereochemical Purity (Enantiomeric Excess)

The Problem: The C2 position is chiral. Synthesis from non-chiral precursors (e.g., reduction of the keto acid) yields a racemate. Even asymmetric synthesis can yield low ee%.

Analytical Troubleshooting: Chiral HPLC

Standard C18 columns cannot separate enantiomers of this molecule. You must use a Chiral Stationary Phase (CSP).

Recommended Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Additive (CRITICAL): You must add 0.1% Trifluoroacetic Acid (TFA) .

    • Why? Without TFA, the carboxylic acid group ionizes slightly or interacts strongly with the stationary phase, causing severe peak tailing that masks separation.

Preparative Resolution Strategies

If you have a racemate and need the (S)-enantiomer (common for bioactivity):

  • Diastereomeric Salt Formation:

    • Use (R)-(+)-α-Methylbenzylamine (Phenylethylamine).

    • Mix equimolar amounts in hot Ethanol.

    • The salt of one enantiomer will crystallize preferentially. Recrystallize the salt 2-3 times to upgrade ee% >98% before hydrolyzing back to the free acid.

  • Enzymatic Resolution:

    • Esterify the acid to the methyl ester.

    • Use Lipase B from Candida antarctica (CAL-B) in phosphate buffer.

    • The enzyme typically hydrolyzes the (S)-ester faster, leaving the (R)-ester intact.

Module 3: Stability & Storage (The "Hidden" Impurity)

The Problem: Purity decreases over time, even in the freezer. New peaks appear at higher retention times.

Root Cause: Intermolecular Esterification Alpha-hydroxy acids possess both a carboxyl (-COOH) and a hydroxyl (-OH) group. They can react with each other to form:

  • Linear Oligomers (Estolides): Dimer, trimer, etc.

  • Cyclic Dimers (Lactides): Six-membered ring structures (stable and hard to reverse).

Prevention Protocol:

  • Avoid Heat during Drying: Do not use a rotary evaporator water bath >40°C.

  • Lyophilization: The safest way to remove water/solvent is freeze-drying.

  • Storage Form: Store as the Sodium Salt if possible. The salt form lacks the proton required to catalyze the esterification. If you must store the free acid, keep it at -20°C and strictly dry.

Visual Troubleshooting Workflows

Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct starting point based on your sample's physical state.

PurificationLogic Start Start: Assess Crude Sample State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Sticky Oil / Gum State->Oil Amorphous PurityCheck Check HPLC Purity Solid->PurityCheck AcidBase Acid/Base Extraction (Remove neutrals) Oil->AcidBase Recryst Recrystallization (EtOAc/Heptane) PurityCheck->Recryst >85% Purity PurityCheck->AcidBase <85% Purity ChiralCheck Check Chiral Purity (ee%) Recryst->ChiralCheck AcidBase->PurityCheck SaltRes Diastereomeric Salt Resolution ChiralCheck->SaltRes Racemic Final Pure Product Store at -20°C ChiralCheck->Final High ee% SaltRes->AcidBase Hydrolysis

Caption: Decision tree for selecting the appropriate purification method based on physical state and initial purity.

Figure 2: Acid-Base Extraction Mechanism

Visualizing the separation of the target AHA from non-acidic impurities.

ExtractionFlow Mix Crude Mix in EtOAc (Target Acid + Impurities) NaHCO3 Add Sat. NaHCO3 Mix->NaHCO3 PhaseSep Phase Separation Organic Layer Neutral Impurities (Discard) Aqueous Layer (pH ~8) Target as Sodium Salt (Keep) NaHCO3->PhaseSep Acidify Acidify (HCl) to pH 2 Target becomes Free Acid PhaseSep->Acidify Aqueous Path Extract Extract into EtOAc Dry & Concentrate Acidify->Extract

Caption: Chemical flow for isolating 3-(2-methylphenyl)-2-hydroxypropanoic acid from neutral organic impurities.

References

  • Synthesis and Isolation of Substituted Phenyllactic Acids

    • Source: Patent US20160102042A1. "Process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds."
    • Relevance: details the hydrolysis and extraction of similar aryl-hydroxy acids, confirming the efficacy of ethyl acet
  • Chiral Separation of Alpha-Hydroxy Acids

    • Source: BenchChem Technical Guide. "Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid."
    • Relevance: Establishes the necessity of acidic modifiers (TFA) in HPLC mobile phases for AHAs to prevent peak tailing.
    • (Representative link for standard protocols)

  • Recrystallization of Phenyl-Lactic Acid Derivatives

    • Source: Organic Syntheses, Coll. Vol. 10, p.297 (2004).
    • Relevance: Describes the use of TBME/Hexane systems for purifying phenylalanine derivatives, which are structurally analogous to the target AHA.
  • Prevention of Lactide Formation

    • Source:Polymers 2020, 12(11), 2567. "Synthesis of Polylactic Acid (PLA)
    • Relevance: Explains the mechanism of thermal dimerization of alpha-hydroxy acids and the importance of temper

Sources

Optimization

Overcoming steric hindrance in o-tolyl substituted propanoic acid reactions

Technical Support Center: Optimization of o-Tolyl Substituted Propanoic Acid Reactions Ticket #STR-404: High Steric Bulk / Low Conversion / Racemization Risks Status: Open Priority: Critical Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of o-Tolyl Substituted Propanoic Acid Reactions

Ticket #STR-404: High Steric Bulk / Low Conversion / Racemization Risks Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulties because the o-tolyl (2-methylphenyl) group exerts a dual inhibitory effect:

  • Steric Shielding: The ortho-methyl group creates significant A(1,3) strain, twisting the aromatic ring out of planarity with the side chain. In 2-(o-tolyl)propanoic acid (alpha-substitution), this creates a "congested pocket" that blocks nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation (Cyclization): In Friedel-Crafts intramolecular cyclizations, the o-methyl group physically blocks one of the two available ortho sites, forcing the reaction to occur at the more sterically demanding alternative or preventing it entirely if the ring conformation is locked.

This guide replaces standard protocols with high-force, low-racemization methodologies designed specifically for this scaffold.

Module 1: The "Impossible" Amide Coupling

Issue: Standard reagents (EDC, DCC) yield <20% product or result in extensive racemization of the alpha-chiral center.

The Diagnostic: Why Standard Coupling Fails

For 2-(o-tolyl)propanoic acids, the alpha-proton is highly acidic due to the electron-withdrawing carbonyl and the resonance-stabilizing aryl ring. Standard activation (forming an O-acylisourea) is slow due to steric hindrance. This delay allows the base (DIPEA/TEA) to deprotonate the alpha-carbon, leading to racemization via a ketene or enol intermediate before the amine can attack.

Protocol A: The "Ghosez's Reagent" Method (Gold Standard)

Best for: Sterically hindered amines, preserving chirality, and "dead" reactions.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to an acid chloride under neutral conditions. Unlike thionyl chloride (


), it does not generate acidic byproducts that degrade sensitive groups, and it avoids the basic conditions of HATU that cause racemization.

Step-by-Step Protocol:

  • Activation: Dissolve o-tolyl propanoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Ghosez’s reagent (1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (conversion to acid chloride is usually quantitative).

  • Coupling: Add the amine (1.1 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine or collidine, 1.5 equiv) dissolved in DCM to the reaction mixture at 0°C.

  • Workup: Quench with water after 1 hour. The byproduct is a water-soluble amide (N,N-dimethylisobutyramide), easily removed.

Protocol B: T3P (Propylphosphonic Anhydride)

Best for: Large scale, safety, and "one-pot" simplicity.

Why: T3P acts as a kinetic dehydrating agent. The reaction byproduct is water-soluble, and it exhibits the lowest racemization rate among coupling reagents because the activation is extremely fast, leaving no time for proton abstraction.

Step-by-Step Protocol:

  • Setup: Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Base: Add DIPEA (3.0 equiv) at 0°C.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Temperature: Allow to warm to RT. If no reaction after 2h, heat to 50°C (T3P is thermally stable).

Comparative Data: Coupling Reagents for o-Tolyl Substrates
ReagentSteric ToleranceRacemization RiskWorkup DifficultyRecommended For
Ghosez's Reagent High Very LowLow (Neutral)Extremely hindered/Chiral substrates
T3P HighLowest Very Low (Aq. wash)Scale-up (>10g)
HATU/HOAt MediumMediumHigh (Remove urea)Initial screening only
SOCl2 / (COCl)2 HighHighMedium (Acidic)Achiral, simple substrates

Module 2: Intramolecular Cyclization (Indanone Synthesis)

Issue: Trying to close the ring to form 4-methyl-1-indanone (or similar) fails with standard Lewis Acids (


).
The Troubleshooting Logic

In 3-(o-tolyl)propanoic acid, the ortho-methyl group creates a "buttressing effect." If you use a bulky Lewis Acid (like


 complexed with solvent), it cannot access the ortho-position needed for cyclization. You need a Superacid  or a "Proton-sized" catalyst.
Protocol: Triflic Acid (TfOH) Superacid Cyclization

Reference: This method avoids the stoichiometric waste of Friedel-Crafts acylation.

Workflow:

  • Preparation: Isolate the acid chloride (using Ghosez’s reagent from Module 1) or use the free acid directly (if substrate allows).

  • Solvent: Use DCE (1,2-Dichloroethane) or Nitromethane . Do not use ether or THF (they complex the acid).

  • Catalyst: Add Triflic Acid (TfOH) (5-10 equiv). Yes, super-stoichiometric amounts act as both solvent and catalyst, forcing the "impossible" cyclization.

  • Conditions: Heat to 60°C for 2 hours.

  • Quench: Pour onto crushed ice/NaHCO3 carefully.

Visualizing the Solution

Diagram 1: Decision Tree for o-Tolyl Coupling

CouplingDecision Start Substrate: o-Tolyl Propanoic Acid Chiral Is the Alpha-Carbon Chiral? Start->Chiral Scale Scale of Reaction? Chiral->Scale Yes (Risk of Racemization) AcidChloride Standard SOCl2 / DMF cat. (Cheapest) Chiral->AcidChloride No (Achiral) Ghosez Protocol A: Ghosez's Reagent (Neutral, No Racemization) Scale->Ghosez Small (<1g) / High Value T3P Protocol B: T3P in EtOAc (Fast, Low Epimerization) Scale->T3P Large (>10g) / Process

Caption: Selection logic for coupling reagents based on chirality and scale.

Diagram 2: Steric Blocking Mechanism

StericMechanism cluster_solution The Solution (Ghosez/TfOH) Acid o-Tolyl Propanoic Acid OrthoMe Ortho-Methyl Group (Steric Wall) Acid->OrthoMe Attached Carbonyl Carbonyl Carbon (Reaction Center) Acid->Carbonyl Attached Nucleophile Incoming Amine/Ring OrthoMe->Nucleophile Repulsion (A1,3 Strain) Activated Highly Reactive Acyl Chloride/Superelectrophile Carbonyl->Activated Activation Nucleophile->Carbonyl Blocked Path Activated->Nucleophile Overcomes Barrier (High Energy)

Caption: The ortho-methyl group blocks the nucleophile's approach; high-energy activation is required to overcome this repulsion.

FAQ: Troubleshooting & Quick Hits

Q: My reaction stalls at 50% conversion with HATU. Should I add more HATU? A: No. Adding more HATU usually just increases the amount of difficult-to-remove urea byproduct. The issue is likely the formation of the active ester is too slow or the amine cannot approach the active ester. Switch to the Acid Chloride route (Protocol A) to create a smaller, more electrophilic species.

Q: I see a "double spot" on TLC after coupling. Is it a diastereomer? A: If your acid is chiral, yes, it is likely the diastereomer formed via racemization. If your acid is achiral, it might be Rotamers . o-Tolyl amides often exhibit restricted rotation around the amide bond (atropisomerism-like behavior on NMR/TLC time scales). Run the NMR at 60°C; if the peaks coalesce, it's rotamers, not impurities.

Q: Can I use DMF as a solvent? A: Avoid DMF if possible for the activation step of chiral acids. DMF can promote racemization by stabilizing the charged intermediate. Use DCM or EtOAc for the activation, then add a polar co-solvent only if necessary for the amine solubility.

References

  • Ghosez's Reagent for Hindered Substrates

    • Devos, A. et al.[1] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Carboxylic Acids to Acid Chlorides." J. Chem. Soc., Chem. Commun.[1] (1979).

  • T3P (Propylphosphonic Anhydride)

    • Dunetz, J. R. et al. "T3P: An Efficient and Low-Epimerizing Reagent for Amide Bond Formation." Organic Process Research & Development.
  • Intramolecular Friedel-Crafts Cyclization

    • BenchChem Protocols.
  • Steric Hindrance in Ortho-Substituted Systems

    • Master Organic Chemistry. "Steric Hindrance and Reactivity."

Sources

Troubleshooting

Technical Support Center: Hydrolysis of o-Methylphenylalanine Derivatives

Topic: Minimizing side reactions in the hydrolysis of o-methylphenylalanine (2-methylphenylalanine). Target Audience: Medicinal Chemists, Process Development Scientists, and Biochemists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions in the hydrolysis of o-methylphenylalanine (2-methylphenylalanine). Target Audience: Medicinal Chemists, Process Development Scientists, and Biochemists. Objective: Provide actionable troubleshooting and optimized protocols to overcome steric hindrance without compromising optical purity.

Core Technical Overview: The Steric-Kinetic Dilemma

The hydrolysis of o-methylphenylalanine derivatives (esters or amides) presents a unique challenge compared to unsubstituted phenylalanine. The ortho-methyl group exerts significant steric hindrance on the carbonyl carbon, blocking the trajectory of incoming nucleophiles (water or hydroxide ions).

  • The Trap: Standard hydrolysis conditions (e.g., 1M NaOH, RT) often yield <10% conversion due to this steric shield.

  • The Consequence: Researchers often increase temperature or base concentration to force the reaction. This accelerates racemization (via

    
    -proton abstraction) faster than it accelerates hydrolysis, leading to a loss of enantiomeric excess (
    
    
    
    ).

This guide focuses on "Soft Nucleophilicity" and Enzymatic Precision to bypass this barrier.

Troubleshooting Guide & FAQs

Q1: I am hydrolyzing the methyl ester of L-o-methylphenylalanine using NaOH/MeOH, but the reaction stalls at 50% conversion. Heating it destroyed the chirality. Why?

Diagnosis: You are fighting sterics with basicity. The ortho-methyl group blocks the attack of the hydroxide ion. Heating increases the energy of the system enough to overcome the rotational barrier for enolization (racemization) but not necessarily for nucleophilic attack. Solution: Switch to Lithium Hydroperoxide (LiOOH) .

  • Mechanism: The hydroperoxide anion (

    
    ) is significantly more nucleophilic than hydroxide (
    
    
    
    ) due to the alpha-effect, yet it is less basic (
    
    
    11.5 vs. 15.7). It can slip past the steric gate without stripping the
    
    
    -proton.
  • Protocol: See Protocol B below.

Q2: My N-acetyl-o-methylphenylalanine resolution with Acylase I has low yield compared to Phenylalanine.

Diagnosis: Steric clash in the enzyme active site. Standard Aminoacylase I (from Aspergillus or Porcine Kidney) has a hydrophobic pocket designed for the benzyl side chain. The ortho-methyl group creates a clash, increasing


 and lowering 

. Solution:
  • Add Cobalt (

    
    ):  Acylase I is a metalloenzyme. Supplementing with 0.5 mM 
    
    
    
    can stabilize the active site and boost activity 2-3x.
  • Increase Enzyme Load: Do not increase temperature above 40°C. Instead, double the enzyme concentration (

    
     ratio).
    
  • Recycle: Isolate the unreacted D-acetyl isomer, chemically racemize it (via acetic anhydride), and re-subject it to the enzyme.

Q3: I see a new impurity peak at M-18 or M-32 during the hydrolysis of my dipeptide ester containing o-Me-Phe.

Diagnosis: You are likely forming a Diketopiperazine (DKP) .

  • Cause: If the amine terminus is free (deprotected) while the ester is still present, the amine can bite back onto the ester carbonyl. The ortho-methyl group can actually favor this conformation (Thorpe-Ingold effect) by restricting rotation. Solution: Keep the amine protected (e.g., Boc/Fmoc) until after the ester hydrolysis is complete. If you must hydrolyze the ester with a free amine, keep the pH < 7 or use enzymatic hydrolysis (Lipase) which works under mild conditions.

Decision Matrix for Hydrolysis Method

HydrolysisDecision Start Start: o-Methylphenylalanine Derivative Type What is the derivative? Start->Type Ester Ester (OMe, OEt) Type->Ester Ester Amide Amide (N-Acetyl) Type->Amide N-Acetyl Chirality Is Optical Purity Critical? MethodB Protocol B: LiOOH Hydrolysis (Chemical, Low Racemization) Chirality->MethodB Yes (L-isomer) MethodC Protocol C: Acid Hydrolysis (6M HCl, High Temp) Chirality->MethodC No (Racemic OK) Ester->Chirality MethodA Protocol A: Enzymatic Resolution (Aminoacylase I) Amide->MethodA Kinetic Resolution

Figure 1: Decision tree for selecting the optimal hydrolysis protocol based on substrate type and chirality requirements.

Optimized Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (N-Acetyl Precursor)

Best for: Producing enantiopure L-o-methylphenylalanine from a racemic mixture.

Reagents:

  • Substrate: N-Acetyl-DL-o-methylphenylalanine (0.1 M)

  • Enzyme: Aminoacylase I (Grade I, from Aspergillus melleus, >30,000 U/g)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5) containing 0.5 mM

    
    
    

Step-by-Step:

  • Dissolution: Dissolve the substrate in the buffer. If solubility is poor, adjust pH to 8.0 initially with dilute NaOH (the N-acetyl group is acidic).

  • Enzyme Addition: Add Aminoacylase I (10 mg per gram of substrate).

  • Incubation: Incubate at 37°C with gentle shaking. Do not exceed 40°C to prevent thermal deactivation.

  • Monitoring: Monitor by HPLC (Chiralpak column) or TLC. The L-isomer will hydrolyze to the free amino acid (ninhydrin positive), while the D-isomer remains acetylated.

  • Termination: Once conversion reaches ~45-48% (theoretical max is 50%), adjust pH to 5.0 with acetic acid to denature the enzyme.

  • Separation: Filter off the enzyme. Pass the filtrate through a cation-exchange resin (Dowex 50W). The free L-amino acid binds; the N-acetyl-D-amino acid passes through.

  • Elution: Elute the L-amino acid with 1M

    
    .
    
Protocol B: "Magic Bullet" Chemical Hydrolysis (LiOOH)

Best for: Hydrolyzing sterically hindered esters (Methyl/Ethyl) without racemization.

Reagents:

  • Substrate: o-Methylphenylalanine methyl ester (1.0 eq)

  • 
     (2.0 eq)
    
  • 
     (30% aq. solution, 4.0 eq)
    
  • Solvent: THF/Water (3:1 v/v)

Step-by-Step:

  • Preparation: Dissolve the ester in THF/Water at 0°C (ice bath).

  • Activation: Add

    
     first, followed by 
    
    
    
    . Note: This generates the hydroperoxide anion in situ.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

  • Quenching (Critical): Once TLC shows consumption of starting material, cool to 0°C and add saturated aqueous

    
     (Sodium Sulfite) to quench excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
    
  • Workup: Evaporate THF. Acidify the aqueous layer to pH 3-4 with 1M HCl and extract with Ethyl Acetate (if protected) or use ion-exchange (if free amino acid).

Why this works: The


 anion is small and highly nucleophilic, slipping past the ortho-methyl group at low temperatures where racemization is kinetically forbidden.

Quantitative Data Summary

MethodReagentTempTypical TimeRacemization RiskYield (Isolated)
Standard Base NaOH / MeOHReflux2-4 hHigh (>20% loss of ee) 60-80%
Acid Hydrolysis 6M HCl100°C12-24 hModerate (at high T) >90% (Racemic)
LiOOH (Protocol B) LiOH / H2O20°C -> RT1-3 hNegligible (<1%) 85-95%
Enzymatic (Protocol A) Acylase I37°C24-48 hNone ~45% (Max 50%)

Mechanistic Visualization: The Racemization Pathway

Understanding how racemization occurs helps in avoiding it. The base removes the


-proton, creating a planar enolate. The ortho-methyl group makes re-protonation from the "correct" side sterically difficult, often trapping the molecule in the "wrong" configuration or slowing down the return to the L-form.

Racemization cluster_0 Risk Factor: Ortho-Methyl Group L_Isomer L-Isomer (Tetrahedral) Transition Planar Enolate (Achiral Intermediate) L_Isomer->Transition Base (-H+) High Temp Transition->L_Isomer +H+ D_Isomer D-Isomer (Inverted) Transition->D_Isomer +H+ (Steric Control) Note The ortho-methyl group destabilizes the transition state but blocks nucleophilic attack, forcing users to use harsher conditions that favor this pathway.

Figure 2: Mechanism of base-catalyzed racemization. The planar enolate intermediate destroys stereochemical information.

References

  • Evans, D. A., et al. (1990). Synthesis of the cyclic hexapeptide echinocandin D. New approaches to the asymmetric synthesis of .beta.-hydroxy .alpha.-amino acids. Journal of the American Chemical Society. (Establishes LiOOH methodology for hindered esters).

  • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. (Foundational work on Acylase I substrate scope).

  • Boger, D. L., & Yohannes, D. (1989). Total synthesis of allo-iso-dityrosine and cycloisodityrosine. The Journal of Organic Chemistry. (Application of LiOOH to prevent racemization in sensitive tyrosine derivatives).

  • Wu, T., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels. (Discusses steric impact of ortho-substituents on enzymatic activity).

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Methylphenyllactic Acid

Executive Summary 2-Methylphenyllactic acid (2-hydroxy-3-(2-methylphenyl)propanoic acid) is a critical chiral metabolite often monitored in enzymatic catalysis (e.g., nitrilase activity), drug impurity profiling, and phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylphenyllactic acid (2-hydroxy-3-(2-methylphenyl)propanoic acid) is a critical chiral metabolite often monitored in enzymatic catalysis (e.g., nitrilase activity), drug impurity profiling, and phenylalanine metabolism studies. Its structural specificity—defined by the ortho-positioning of the methyl group on the phenyl ring—presents a unique analytical challenge: differentiating it from its positional isomers (3- and 4-methylphenyllactic acid).

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) of its trimethylsilyl (TMS) derivative, which remains the gold standard for structural elucidation and isomeric differentiation.

Analytical Strategy: GC-MS vs. LC-MS

While Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for high-throughput screening, it often lacks the structural resolution required to distinguish positional isomers of phenyllactic acids due to similar electrospray ionization (ESI) fragmentation patterns (primarily


 and decarboxylation).

GC-MS (Electron Ionization, 70 eV) is the preferred method for detailed characterization because:

  • Rigid Fragmentation: High-energy EI produces rich, reproducible spectral fingerprints.

  • Chromatographic Resolution: Capillary GC columns (e.g., 5% phenyl-methylpolysiloxane) provide superior separation of ortho, meta, and para isomers compared to standard C18 LC columns.

  • Derivatization Specificity: The formation of Bis-TMS derivatives locks the molecule into a volatile state, enabling specific alpha-cleavage fragmentation that confirms the hydroxy-acid backbone.

Fragmentation Mechanism (GC-MS/EI)

The analysis relies on the Bis-TMS derivative of 2-methylphenyllactic acid.

  • Formula:

    
    
    
  • Molecular Weight (MW): 324.56 Da

Key Diagnostic Ions

The fragmentation follows a predictable pathway driven by charge localization on the silicon and oxygen atoms, as well as the stability of the benzylic carbocation.

m/z (Ion)IdentityMechanismDiagnostic Value
324

Molecular IonConfirms intact derivative (low intensity).
309

Loss of

Characteristic of TMS derivatives (medium intensity).
207


-Cleavage
Primary Diagnostic. Loss of

. Confirms

-hydroxy acid structure.
105

Methylbenzyl CationStructural Core. Differentiates methylated phenyl ring from unsubstituted (m/z 91).
73

TrimethylsilylBase peak in many TMS spectra; confirms derivatization.
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic causality of the observed ions.

Fragmentation M Molecular Ion (M+) m/z 324 [Bis-TMS Derivative] M_15 [M - CH3]+ m/z 309 (Siliconium Ion) M->M_15 - CH3 (15 Da) Alpha Alpha-Cleavage Product m/z 207 (Ar-CH2-CH=OTMS+) M->Alpha Alpha-Cleavage (Loss of COOTMS) Benzyl 2-Methylbenzyl Cation m/z 105 (Tropylium-like) Alpha->Benzyl Inductive Cleavage - CH(OTMS) COOTMS Neutral Loss .COOTMS (117 Da) Alpha->COOTMS

Caption: Mechanistic fragmentation pathway of 2-methylphenyllactic acid (Bis-TMS) under 70 eV Electron Ionization.

Isomeric Differentiation: The "Ortho" Advantage

Differentiating 2-methylphenyllactic acid from its 3-methyl and 4-methyl isomers requires integrating spectral data with chromatographic behavior.

Chromatographic Retention (The Golden Rule)

On non-polar to mid-polar columns (e.g., DB-5ms, HP-5), the Ortho Effect dictates elution order. The substituent at the 2-position (ortho) creates steric shielding, reducing the molecule's interaction with the stationary phase compared to the more exposed meta and para isomers.

  • Elution Order: 2-Methyl < 3-Methyl < 4-Methyl

  • Experimental Validation: In a mixture, the 2-methyl isomer will consistently elute first.

Spectral Comparison Table

While all three isomers produce the


 105 ion, the intensity ratios differ due to the stability of the formed carbocations and steric strain in the transition states.
Feature2-Methyl (Ortho)3-Methyl (Meta)4-Methyl (Para)
Retention Time EarliestIntermediateLatest
Base Peak

73 or 207

73 or 207

73 or 207
m/z 105 Intensity High (Steric relief upon cleavage)MediumMedium
m/z 91 Presence Low/TraceLow/TraceLow/Trace
Molecular Ion (324) Weak (<1%)Weak (<1%)Weak (<1%)

Experimental Protocol: Derivatization & Acquisition

To ensure reproducible fragmentation, follow this self-validating protocol.

Reagents
  • Derivatizing Agent: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Standard: 2-Methylphenyllactic acid (Solid).

Workflow
  • Sample Prep: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Heat at 70°C for 30 minutes . Critical: This ensures complete silylation of both the hindered hydroxyl and the carboxyl group.

  • Injection: Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on concentration).

Instrument Parameters (Reference)
  • Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl-arylene).

  • Oven: 80°C (1 min) → 10°C/min → 300°C (5 min).

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

References

  • NIST Mass Spectrometry Data Center. "2-Methoxyphenylacetic acid, TMS derivative Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Sumner, L. W., et al. "Plant metabolomics: large-scale phytochemistry in the functional genomics era." Phytochemistry, 2003. [Link]

  • Halket, J. M., et al. "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany, 2005. [Link]

Sources

Comparative

Comparative Technical Guide: 2-Hydroxy-3-(o-tolyl)propanoic acid vs. 3-Hydroxy Isomers

Executive Summary This guide provides a technical comparison between 2-Hydroxy-3-(o-tolyl)propanoic acid (an -hydroxy acid, AHA) and its regioisomer 3-Hydroxy-3-(o-tolyl)propanoic acid (a -hydroxy acid, BHA). While both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Hydroxy-3-(o-tolyl)propanoic acid (an


-hydroxy acid, AHA) and its regioisomer 3-Hydroxy-3-(o-tolyl)propanoic acid  (a 

-hydroxy acid, BHA). While both share the same molecular formula (

) and core phenylpropanoic scaffold, their physicochemical properties, synthetic accessibility, and biological applications differ significantly.
  • 2-Hydroxy-3-(o-tolyl)propanoic acid is primarily utilized as a chiral building block for peptidomimetics (e.g., renin inhibitors) due to its structural homology with phenylalanine.

  • 3-Hydroxy-3-(o-tolyl)propanoic acid serves as a pharmacophore in statin-like molecules and a linker in fragment-based drug design, accessible via Reformatsky chemistry.

Chemical Identity & Structural Divergence[1]

The defining difference lies in the position of the hydroxyl group relative to the carboxylate moiety. This positional isomerism dictates their electronic environment, acidity, and chelating ability.

Structural Comparison

StructureComparison Alpha 2-Hydroxy-3-(o-tolyl)propanoic acid (Alpha-Hydroxy Acid) COOH attached to C1 OH attached to C2 o-Tolyl attached to C3 AlphaFeatures Feature: Inductive Effect Result: Higher Acidity (pKa ~3.8) Alpha->AlphaFeatures Beta 3-Hydroxy-3-(o-tolyl)propanoic acid (Beta-Hydroxy Acid) COOH attached to C1 OH attached to C3 o-Tolyl attached to C3 BetaFeatures Feature: Intramolecular H-Bonding Result: Lower Acidity (pKa ~4.5) Beta->BetaFeatures

Figure 1: Structural and functional divergence of the


-hydroxy and 

-hydroxy isomers.

Note on Nomenclature:

  • Target Compound: 2-Hydroxy-3-(2-methylphenyl)propanoic acid.[1]

  • Comparator: 3-Hydroxy-3-(2-methylphenyl)propanoic acid.[1]

  • Distinction: This guide focuses on chain isomers. Isomers involving ring substitution (e.g., m-tolyl or p-tolyl) affect steric binding but not the fundamental chemical reactivity described below.

Physicochemical Profile

The proximity of the hydroxyl group to the carboxylic acid significantly influences the molecule's pKa and stability.

Property2-Hydroxy-3-(o-tolyl)propanoic acid (

-OH)
3-Hydroxy-3-(o-tolyl)propanoic acid (

-OH)
Molecular Weight 180.20 g/mol 180.20 g/mol
Acid Dissociation (pKa) ~3.8 (More Acidic)~4.5 (Less Acidic)
LogP (Lipophilicity) ~1.3 - 1.5~1.4 - 1.6
Chelation Potential Forms stable 5-membered rings with metals (Cu, Zn).Forms less stable 6-membered rings.
Chemical Stability Susceptible to

-oxidation (to

-keto acid).
Susceptible to dehydration (to cinnamic acid derivatives).
Stereocenters 1 Chiral Center (C2)1 Chiral Center (C3)

Key Insight: The


-hydroxyl group exerts a strong electron-withdrawing inductive effect on the carboxyl group, stabilizing the carboxylate anion and increasing acidity. The 

-hydroxyl group is too distant to exert a strong inductive effect, resulting in a pKa similar to unsubstituted propanoic acid.

Synthetic Methodologies

The synthesis of these isomers requires fundamentally different chemical strategies. The


-isomer is typically derived from the "chiral pool" (amino acids), while the 

-isomer is constructed via C-C bond formation.
Synthesis Workflows

SynthesisPathways cluster_Alpha Route A: Alpha-Isomer Synthesis (Chiral Pool) cluster_Beta Route B: Beta-Isomer Synthesis (C-C Bond Formation) StartA 2-Methyl-L-Phenylalanine (Amino Acid Precursor) StepA1 Diazotization (NaNO2, H2SO4) StartA->StepA1 ProductA 2-Hydroxy-3-(o-tolyl)propanoic acid (Retention of Configuration via Neighboring Group) StepA1->ProductA StartB1 o-Tolualdehyde StepB1 Reformatsky Reaction (Zn, THF, Reflux) StartB1->StepB1 StartB2 Ethyl Bromoacetate StartB2->StepB1 StepB2 Hydrolysis (LiOH or NaOH) StepB1->StepB2 ProductB 3-Hydroxy-3-(o-tolyl)propanoic acid (Racemic Mixture) StepB2->ProductB

Figure 2: Synthetic divergence. The


-isomer preserves chirality from amino acids, while the 

-isomer typically requires asymmetric catalysis or resolution if a single enantiomer is needed.
Protocol Highlights
  • 
    -Isomer Protocol:  The diazotization of 2-methyl-phenylalanine is the industry standard. It proceeds with overall retention of configuration due to the neighboring group participation of the carboxylate, forming a transient 
    
    
    
    -lactone intermediate.
  • 
    -Isomer Protocol:  The Reformatsky reaction is preferred over the Aldol condensation because the organozinc intermediate is less basic than lithium enolates, preventing self-condensation of the aldehyde and dehydration of the product.
    

Biological Activity & Metabolic Fate[3][4]

In drug development, understanding the metabolic stability of the scaffold is critical. The position of the hydroxyl group dictates the primary clearance pathway.

Metabolic Pathways[2][3][4][5]

Metabolism Alpha 2-Hydroxy-3-(o-tolyl)propanoic acid AlphaOx Oxidation (LDH/LOX) Alpha->AlphaOx Keto 2-Oxo-3-(o-tolyl)propanoic acid (Alpha-Keto Acid) AlphaOx->Keto TransAm Transamination Keto->TransAm Amino 2-Methyl-Phenylalanine TransAm->Amino Beta 3-Hydroxy-3-(o-tolyl)propanoic acid Dehyd Dehydration (Spontaneous/Enzymatic) Beta->Dehyd BetaOx Beta-Oxidation Beta->BetaOx Cinnamic o-Methylcinnamic Acid (Alpha,Beta-Unsaturated) Dehyd->Cinnamic Frag Acetyl-CoA + Benzoic Acid Deriv. BetaOx->Frag

Figure 3: Metabolic fate. The


-isomer often cycles back to amino acid pools or keto-acids, while the 

-isomer is prone to elimination (dehydration) or degradation via fatty acid oxidation machinery.
Therapeutic Applications[6][7][8]
  • 
    -Isomer (2-Hydroxy): 
    
    • Protease Inhibitors: Acts as a transition-state mimic for the scissile peptide bond. The hydroxyl group coordinates with the catalytic aspartates in enzymes like Renin and HIV Protease .

    • Prodrugs: Used to improve the solubility of hydrophobic amines via amide linkage, which is then cleaved by esterases.

  • 
    -Isomer (3-Hydroxy): 
    
    • Statin Analogues: The

      
      -hydroxy acid moiety is a key pharmacophore in HMG-CoA reductase inhibitors (statins), mimicking the transition state of HMG-CoA reduction.
      
    • Linkers: Provides a longer spacer between the aromatic ring and the acid, useful in Fragment-Based Drug Discovery (FBDD) to probe sub-pockets.

Conclusion & Recommendations

For researchers selecting between these isomers:

  • Choose the 2-Hydroxy (

    
    ) isomer  if designing peptidomimetics  or targeting aspartic proteases. Its structural similarity to phenylalanine allows it to fit into hydrophobic S1/S1' pockets with high affinity.
    
  • Choose the 3-Hydroxy (

    
    ) isomer  if targeting metabolic enzymes  (like HMG-CoA reductase) or if a more stable, less acidic linker is required. Be aware of the potential for dehydration to the unsaturated cinnamic acid derivative in acidic environments.
    

References

  • Synthesis of Alpha-Hydroxy Acids: "Synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid via Diazotization." Google Patents. Link

  • Reformatsky Reaction Mechanism: "The Reformatsky reaction: an organic reaction which condenses aldehydes or ketones with α-halo esters."[2][3][4] Wikipedia / Organic Chemistry Portal. Link

  • Metabolic Pathways of Phenylpropanoic Acids: "Metabolome Profiling and Pathway Analysis... Propanoate metabolism." MDPI. Link

  • Biological Activity of Hydroxy Isomers: "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure."[5][6] PubMed. Link

  • pKa of Hydroxy Acids: "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

Sources

Validation

High-Resolution IR Spectroscopic Profiling: 2-Hydroxy-3-(o-tolyl)propanoic Acid

The following technical guide details the infrared (IR) spectroscopic profiling of 2-Hydroxy-3-(o-tolyl)propanoic acid (also known as (S)-2-hydroxy-3-(2-methylphenyl)propanoic acid). This guide is structured to assist an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared (IR) spectroscopic profiling of 2-Hydroxy-3-(o-tolyl)propanoic acid (also known as (S)-2-hydroxy-3-(2-methylphenyl)propanoic acid). This guide is structured to assist analytical scientists in the structural elucidation and quality control of this specific chiral building block, distinguishing it from common structural isomers and analogs.

[1]

Executive Summary & Molecule Profile

2-Hydroxy-3-(o-tolyl)propanoic acid is a critical chiral intermediate, often employed in the synthesis of peptidomimetics and specific protease inhibitors.[1] Its structural integrity is defined by three distinct moieties: a carboxylic acid tail, an alpha-hydroxy group, and an ortho-substituted aromatic ring.[1]

In drug development, distinguishing this molecule from its para-isomer (a common synthetic impurity) and its non-methylated parent (Phenyllactic acid) is paramount.[1] This guide provides the spectroscopic "fingerprint" required for this differentiation.

Structural Context[1][2][3][4][5][6][7][8][9][10][11]
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 180.20 g/mol [2]

  • Key Functional Groups: Carboxylic Acid (

    
    ), Secondary Alcohol (
    
    
    
    ), Ortho-Disubstituted Benzene.[1]

Comparative Spectral Analysis

The following data compares the target molecule against its two most relevant alternatives: Phenyllactic Acid (PLA) (the unsubstituted parent) and the Para-isomer (the regio-isomer).[1]

Table 1: Critical IR Peak Assignments & Differentiation

Data synthesized from functional group correlation tables and reference spectra of structural analogs.

Functional GroupVibration ModeTarget: Ortho-Isomer (cm⁻¹)Alt 1: Para-Isomer (cm⁻¹)Alt 2: Phenyllactic Acid (cm⁻¹)Differentiation Logic
O-H (Acid) Stretch (H-bonded)2500–3300 (Broad)2500–33002500–3300Non-diagnostic; confirms carboxylic acid presence.[1]
O-H (Alcohol) Stretch~3400–3500 (Sharp/Broad)~3400–3500~3400–3500Confirms

-hydroxy group.[1] Often overlaps with acid OH.
C=O[1][3] (Acid) Stretch1705–1725 (Strong)1705–17251705–1725Diagnostic for acid carbonyl; shift indicates dimerization state.[1]
Aromatic C-H Out-of-Plane (oop) Bend735–770 (Single Strong Band)800–860 (Single Strong Band)690–710 & 730–770 (Two Bands)PRIMARY IDENTIFIER. Ortho-substitution yields a single band <770 cm⁻¹.[1]
Methyl C-H Bending (Sym)~1380 ~1380Absent Distinguishes Tolyl derivatives from Phenyllactic acid.[1]
Ring C=C Skeleton Stretch~1460, 1580, 1600 ~1515, 1610~1450, 1496, 1603Para-isomers often show a distinct doublet near 1500–1600 cm⁻¹.[1]
Detailed Mechanistic Insight
  • The "Ortho" Fingerprint (735–770 cm⁻¹): The most definitive feature of 2-Hydroxy-3-(o-tolyl)propanoic acid is the C-H out-of-plane bending vibration.[1]

    • Ortho-substitution leaves 4 adjacent hydrogen atoms on the ring.[1] This mechanical system vibrates in unison, producing a single, strong absorption typically between 735 and 770 cm⁻¹ .[1]

    • Contrast: The para-isomer has two pairs of adjacent hydrogens, shifting this band significantly higher to 800–860 cm⁻¹ . The unsubstituted ring (PLA) displays two bands (monosubstituted pattern) at ~690 and ~750 cm⁻¹.[1]

  • The Methyl Marker (~1380 cm⁻¹): The presence of the methyl group on the aromatic ring introduces a symmetric methyl deformation band near 1380 cm⁻¹. This peak is absent in Phenyllactic acid, serving as a rapid "Go/No-Go" check for the tolyl substituent.[1]

Experimental Protocol: Solid-State Characterization

To ensure reproducibility and minimize polymorphic variations, the following protocol is recommended for identifying this specific acid.

Method: Attenuated Total Reflectance (ATR) FTIR[1][6]
  • Rationale: ATR requires minimal sample preparation, preventing moisture uptake which can obscure the critical O-H regions of hydroxy acids.

Step-by-Step Workflow
  • Instrument Purge: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor, which interfere with the O-H stretch region.[1]
  • Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Loading: Place approximately 5–10 mg of the solid 2-Hydroxy-3-(o-tolyl)propanoic acid onto the diamond/ZnSe crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[1] Note: Inconsistent pressure can alter peak intensity ratios, though peak positions remain stable.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹ .

  • Cleaning: Clean crystal immediately with Isopropanol. Carboxylic acids can etch ZnSe crystals if left for prolonged periods; Diamond ATR is preferred.[1]

Decision Logic & Identification Workflow

The following diagram illustrates the logical pathway for validating the identity of 2-Hydroxy-3-(o-tolyl)propanoic acid using the spectral data derived above.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_CO Check 1700-1730 cm⁻¹ (Strong C=O Band?) Start->Check_CO Check_OH Check 3300-3500 cm⁻¹ (Broad O-H Band?) Check_CO->Check_OH Present Final_Reject REJECT: Structural Isomer or Analog Check_CO->Final_Reject Absent (Not an acid) Check_Fingerprint Analyze 600-900 cm⁻¹ (Aromatic Region) Check_OH->Check_Fingerprint Present Check_OH->Final_Reject Absent (Not a hydroxy acid) Decision_Ortho Band at 735-770 cm⁻¹ (Ortho-Substitution) Check_Fingerprint->Decision_Ortho Single band Decision_Para Band at 800-860 cm⁻¹ (Para-Substitution) Check_Fingerprint->Decision_Para Single band (High freq) Decision_Mono Bands at 690 & 750 cm⁻¹ (Unsubstituted) Check_Fingerprint->Decision_Mono Two bands Final_Valid CONFIRMED IDENTITY: 2-Hydroxy-3-(o-tolyl)propanoic acid Decision_Ortho->Final_Valid Decision_Para->Final_Reject Decision_Mono->Final_Reject

Figure 1: Logical decision tree for the spectroscopic validation of 2-Hydroxy-3-(o-tolyl)propanoic acid, emphasizing the critical differentiation in the fingerprint region.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Phenyllactic Acid (Analog Reference).[1] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1][5] (Standard text for ortho/meta/para substitution rules).

  • PubChem. Compound Summary for (S)-2-hydroxy-3-(2-methylphenyl)propanoic acid (CID 39237239).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd, 2000.[1] (Source for detailed functional group frequency tables).

Sources

Comparative

A Proposed Research Framework for the Comparative Bioactivity Assessment of o-tolyl vs. p-tolyl Hydroxypropanoic Acids

Introduction Phenolic acids are a significant class of plant secondary metabolites recognized for their diverse health benefits, including antioxidant, antimicrobial, and anticancer properties.[1][2] The biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenolic acids are a significant class of plant secondary metabolites recognized for their diverse health benefits, including antioxidant, antimicrobial, and anticancer properties.[1][2] The biological activity of these compounds is intimately linked to their chemical structure, particularly the substitution pattern on the aromatic ring. This guide focuses on two isomeric forms of tolyl hydroxypropanoic acid: 2-hydroxy-2-(o-tolyl)propanoic acid and 2-hydroxy-2-(p-tolyl)propanoic acid. The sole difference between these molecules is the position of the methyl group on the phenyl ring—ortho in one and para in the other. This subtle structural variance can significantly influence physicochemical properties such as steric hindrance, electron-donating effects, and overall molecular geometry, which in turn are hypothesized to dictate their interaction with biological systems.

Physicochemical Properties: The Basis for Differential Activity

Before delving into biological assays, it is crucial to consider the fundamental physicochemical properties that underpin potential differences in bioactivity. The position of the methyl group influences the electronic and steric environment of the molecule, which can affect properties like the octanol-water partition coefficient (logP), dissociation constant (pKa), and solubility.[3][4] These parameters govern the compound's ability to cross cell membranes, interact with protein binding sites, and participate in chemical reactions, such as radical scavenging.

Propertyo-tolyl Hydroxypropanoic Acid (Predicted)p-tolyl Hydroxypropanoic Acid (Predicted)Significance in Bioactivity
Molecular Weight 180.20 g/mol 180.20 g/mol [5]Identical mass, ensuring that any observed differences in bioactivity are due to isomeric structure.
logP (Lipophilicity) Higher (due to potential intramolecular H-bonding)LowerAffects membrane permeability and access to intracellular targets.
pKa (Acidity) Potentially lower (more acidic)Potentially higher (less acidic)Influences the state of ionization at physiological pH, affecting solubility and receptor interaction.
Steric Hindrance Higher around the hydroxyl and carboxyl groupsLowerMay impact the accessibility of the active functional groups to enzymes or radicals.

Proposed Experimental Workflow for Comparative Bioactivity

To build a comprehensive profile of these compounds, a multi-assay approach is recommended. This workflow is designed to assess three key areas of bioactivity: antioxidant potential, antimicrobial efficacy, and cytotoxicity against cancer cells.

Caption: Proposed experimental workflow for the comparative bioactivity assessment.

Part 1: Antioxidant Activity Assessment

Rationale: Phenolic acids are known to exert antioxidant effects primarily by donating a hydrogen atom or an electron to neutralize free radicals.[2][6][7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, reliable, and widely used method to screen the radical scavenging activity of compounds.[8][9] The steric hindrance from the ortho-methyl group may affect the ability of the phenolic hydroxyl group to donate a hydrogen atom, potentially leading to a difference in antioxidant capacity compared to the para-isomer.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol.[9] Store this solution in the dark.

    • Prepare stock solutions (e.g., 1 mg/mL) of o-tolyl and p-tolyl hydroxypropanoic acids in methanol.

    • Prepare a series of dilutions from the stock solutions to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of methanol to three wells to serve as a blank (control).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][9]

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.[9]

    • Plot the % RSA against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticipated Data Presentation
CompoundIC50 (µg/mL) ± SD
o-tolyl hydroxypropanoic acid[Experimental Value]
p-tolyl hydroxypropanoic acid[Experimental Value]
Ascorbic Acid (Control)[Experimental Value]

Part 2: Antimicrobial Activity Assessment

Rationale: Phenolic compounds can exhibit antimicrobial activity by disrupting cell membranes, inhibiting essential enzymes, or interfering with microbial metabolism. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] The difference in lipophilicity and steric profile between the ortho and para isomers could lead to variations in their ability to penetrate bacterial cell walls and exert their effects.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Strain and Culture Preparation:

    • Select relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

    • Prepare a bacterial inoculum by selecting several colonies from a fresh agar plate and suspending them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[10][12]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.

    • Add 100 µL of the test compound stock solution (e.g., 2048 µg/mL) to the first well of a row and perform a two-fold serial dilution across the plate.

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial suspension.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[13]

    • Incubate the plate at 37°C for 18-24 hours.[10][11]

  • Data Acquisition and Analysis:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][12]

Anticipated Data Presentation
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
o-tolyl hydroxypropanoic acid[Experimental Value][Experimental Value]
p-tolyl hydroxypropanoic acid[Experimental Value][Experimental Value]
Gentamicin (Control)[Experimental Value][Experimental Value]

Part 3: Cytotoxicity and Anticancer Activity

Rationale: Many phenolic compounds have demonstrated anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[16][17][18] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16][17] The structural differences between the isomers could influence their uptake by cancer cells or their interaction with intracellular targets, leading to differential cytotoxicity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Plating:

    • Select a human cancer cell line (e.g., MCF-7 for breast cancer).

    • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[18]

  • Compound Treatment:

    • Prepare a range of concentrations of the o-tolyl and p-tolyl hydroxypropanoic acids in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay and Data Analysis:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[16][19]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Shake the plate for 15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm (or 590 nm) with a reference wavelength of 630 nm.[16]

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothesized Mechanism of Action

Phenolic compounds can induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.

Caption: Hypothesized apoptotic pathway induced by tolyl hydroxypropanoic acids.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the comparative bioactivity analysis of o-tolyl and p-tolyl hydroxypropanoic acids. By employing standardized and well-validated protocols for antioxidant, antimicrobial, and cytotoxic assessment, researchers can generate high-quality, comparable data. The anticipated results will elucidate how the seemingly minor positional change of a methyl group can profoundly impact biological activity. Such findings are critical for structure-activity relationship (SAR) studies and can guide the rational design of more potent and selective therapeutic agents. Future work should extend this investigation to include in vivo models and explore detailed mechanisms of action through transcriptomic and proteomic analyses.

References

  • Bakrim, S., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Foods, 11(21), 3323. [Link]

  • Shahidi, F., & Chandrasekara, A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Bioactives, 9. [Link]

  • Xiao, J., & Lu, X. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. Food Chemistry, 359, 129910. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Sadeer, N. B., et al. (2020). Mechanisms of action by which phenolic compounds present antioxidant activity. Phytotherapy Research, 34(8), 1779-1790. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Sharifi-Rad, J., et al. (2020). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. International Journal of Molecular Sciences, 21(23), 9078. [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • ResearchGate. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • PubMed. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]

  • ResearchGate. (2022). Mechanisms of dietary phenolic bioactive compounds against cancer cells. [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(4-tolyl)propanoic acid. [Link]

  • National Academies Press. (2014). A Framework to Guide Selection of Chemical Alternatives. [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(4-tolyl)propanoic acid. [Link]

  • PubChem. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. [Link]

  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. [Link]

  • MDPI. (2022). Key Properties for the Toxicity Classification of Chemicals: A Comparison of the REACH Regulation and Scientific Studies Trends. [Link]

  • National Center for Biotechnology Information. (2014). Physicochemical Properties and Environmental Fate. [Link]

  • Chouke, P. B., et al. (2015). Solvent free synthesis of p-hydroxyacetophenone by Fries rearrangement using newly synthesized solid acid catalyst. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731. [Link]

  • National Center for Biotechnology Information. (2010). Methods for Hydroxamic Acid Synthesis. [Link]

  • Bhabha Atomic Research Centre. (n.d.). A process for synthesis of o-Tolylbenzonitrile (OTBN), an advanced intermediate for anti-hypertensive - sartan group of drugs. [Link]

  • Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for preparing a cyanobiphenyl.

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Validation

A Comparative Guide to the Crystallographic Analysis of 2-Hydroxy-3-(o-tolyl)propanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The three-dimensional arrangement of atoms in a crystal lattice is a critical factor in determining the physicochemical properties of a pharmaceutical compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in a crystal lattice is a critical factor in determining the physicochemical properties of a pharmaceutical compound, including its solubility, stability, and bioavailability.[1] Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules.[2] This technique provides precise measurements of molecular dimensions, which is unparalleled by other methods.[2]

This guide will delve into the crystallographic data of two key analogs: 3-(p-tolyl)propanoic acid and (S)-2-hydroxy-3-phenylpropanoic acid (also known as L-Phenyllactic acid). By comparing their crystal structures, we can infer potential structural motifs and intermolecular interactions that might be present in the salts of 2-Hydroxy-3-(o-tolyl)propanoic acid.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two analog compounds. This data has been compiled from publicly available crystallographic databases and the corresponding scientific literature.

Parameter3-(p-tolyl)propanoic acid(S)-2-hydroxy-3-phenylpropanoic acid
Chemical Formula C₁₀H₁₂O₂C₉H₁₀O₃
Molecular Weight 164.20 g/mol [3]166.17 g/mol [4]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
Unit Cell Dimensions
a5.8750(2) Å5.836(1) Å
b29.379(1) Å13.012(2) Å
c10.3089(4) Å5.437(1) Å
α90°90°
β98.489(2)°98.45(3)°
γ90°90°
Volume 1753.89(11) ų408.0(1) ų
Z 82
Density (calculated) 1.244 g/cm³1.353 g/cm³
Reference [5][6]

Note: The detailed crystallographic data, including atomic coordinates and bond lengths/angles, can be accessed from the Crystallography Open Database (COD) for 3-(p-tolyl)propanoic acid (COD ID: 1516539)[3] and the Cambridge Crystallographic Data Centre (CCDC) for (S)-2-hydroxy-3-phenylpropanoic acid (CCDC Number: 806843).[4]

Causality Behind Experimental Choices in Crystallography

The determination of a crystal structure is a meticulous process where each step is guided by scientific principles to ensure the accuracy and reliability of the final model.

Crystal Growth: The Foundation of Quality Data

The journey to a crystal structure begins with the growth of a high-quality single crystal.[7] The choice of solvent and crystallization technique is paramount. For small organic molecules like the ones discussed, slow evaporation of a saturated solution is a common and effective method.[8] The solvent is chosen based on the compound's solubility profile; a solvent in which the compound is moderately soluble is often ideal.[9] This allows for slow, ordered growth, which is essential for forming a well-defined crystal lattice with minimal defects.[7]

X-ray Diffraction: Probing the Crystal Lattice

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.[10] Molybdenum is a common X-ray source for single-crystal diffraction of organic molecules because its wavelength (Mo Kα, λ = 0.7107 Å) provides good dispersion of the diffraction pattern.[10] The crystal is mounted on a goniometer and rotated in the X-ray beam, and the resulting diffraction pattern is recorded by a detector.[11]

Experimental Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis & Purification of Compound crystallization Crystallization Trials (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Integration xray->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

A typical workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

This section outlines a representative, self-validating protocol for the single-crystal X-ray diffraction analysis of a small organic molecule, such as the analogs discussed.

1. Crystal Growth (Slow Evaporation)

  • Objective: To obtain single crystals of suitable size and quality for X-ray diffraction.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm with a few needle punctures to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

2. Crystal Selection and Mounting

  • Objective: To select a single, well-formed crystal and mount it for data collection.

  • Procedure:

    • Examine the grown crystals under a polarizing microscope to select a single crystal with sharp edges and no visible defects.

    • The ideal crystal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.[10]

    • Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

3. X-ray Diffraction Data Collection

  • Objective: To collect a complete set of diffraction data.

  • Procedure:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of scans to determine the unit cell parameters and the crystal system.

    • Based on the initial data, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect the full diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction images. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

4. Data Processing and Structure Solution

  • Objective: To process the raw diffraction data and solve the crystal structure.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for factors such as Lorentz polarization and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement and Validation

  • Objective: To refine the initial structural model and validate its correctness.

  • Procedure:

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map.

    • Validate the final structure using crystallographic software to check for geometric reasonability and to ensure a good fit between the calculated and observed diffraction data. The final model is evaluated based on parameters such as the R-factor.

Molecular Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. These interactions are fundamental to the stability and physical properties of the crystalline material.

The diagram below illustrates the concept of a hydrogen-bonded dimer, a common motif in the crystal structures of carboxylic acids.

molecular_packing cluster_dimer Carboxylic Acid Dimer mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 Hydrogen Bond mol2->mol1 Hydrogen Bond

A schematic of a hydrogen-bonded carboxylic acid dimer.

In the crystal structure of 3-(p-tolyl)propanoic acid, the carboxylic acid groups form centrosymmetric dimers via O-H···O hydrogen bonds.[5] Similarly, in (S)-2-hydroxy-3-phenylpropanoic acid, the molecules are linked by O-H···O hydrogen bonds involving both the carboxylic acid and hydroxyl groups, forming a more complex hydrogen-bonding network. Understanding these interactions is key to predicting the properties of new crystalline forms.

Conclusion

While direct crystallographic data for the salts of 2-Hydroxy-3-(o-tolyl)propanoic acid remains elusive in the public domain, a comparative analysis of its structural analogs provides significant insights. The data presented for 3-(p-tolyl)propanoic acid and (S)-2-hydroxy-3-phenylpropanoic acid highlight the common structural motifs, such as hydrogen-bonded dimers, that are likely to influence the crystal packing of the target compounds. The detailed experimental protocol provided in this guide serves as a robust framework for researchers undertaking the crystallographic analysis of this and similar classes of small organic molecules. A thorough understanding of the principles and techniques of X-ray crystallography is indispensable for the rational design and development of new pharmaceutical solids.

References

  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Filter Dryer.
  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Carleton College, Science Education Resource Center. (2018, June 15). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (PDF) 2-(3-Benzoylthioureido)-3-phenylpropanoic acid. [Link]

  • PubChem. 3-(P-Tolyl)Propionic Acid. National Center for Biotechnology Information. [Link]

  • GSRS. 3-(P-TOLYL)PROPIONIC ACID. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • PubChem. 2-Hydroxyimino-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(3-Methylphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI. [Link]

  • University of Wisconsin. (revised, 3/24/06) Crystal X-ray Diffraction Advanced Laboratory, Physics 407. [Link]

  • PubChem. 3-Phenyllactic acid, (S)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. Crystal structure of methyl-1-(p-tolyl)- 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole- 3-carboxylate, C20H20N2O2. [Link]

  • PubChem. (+-)-3-Phenyllactic acid. National Center for Biotechnology Information. [Link]

  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Journal of Chemical Education. The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction. [Link]

  • ChemSynthesis. 2-hydroxy-3-phenylpropanoic acid. [Link]

  • Wikidata. (2S)-2-hydroxy-3-phenylpropanoic acid. [Link]

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Safety & Regulatory Compliance

Safety

2-Hydroxy-3-(o-tolyl)propanoic acid proper disposal procedures

Topic: Executive Summary: Immediate Disposal & Safety Classification 2-Hydroxy-3-(o-tolyl)propanoic acid (also known as 3-(2-methylphenyl)-2-hydroxypropanoic acid) is a substituted phenyl-lactic acid derivative.[1] For d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Immediate Disposal & Safety Classification

2-Hydroxy-3-(o-tolyl)propanoic acid (also known as 3-(2-methylphenyl)-2-hydroxypropanoic acid) is a substituted phenyl-lactic acid derivative.[1] For disposal and safety purposes, it must be classified as a Hazardous Organic Acid .[1]

  • Primary Waste Stream: Non-Halogenated Organic Acid Waste .[1]

  • Drain Disposal: STRICTLY PROHIBITED .[1] Do not pour down laboratory sinks, regardless of dilution.[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory) .[1][2] Treat as potentially harmful if swallowed or absorbed.[1][3]

  • Chemical Compatibility: Incompatible with strong oxidizers and strong bases.[1]

Chemical Identity & Hazard Assessment

Before handling, verify the chemical identity to ensure this protocol matches your specific reagent.

Parameter Technical Detail
Chemical Name 2-Hydroxy-3-(o-tolyl)propanoic acid
Synonyms 3-(2-methylphenyl)-2-hydroxypropanoic acid; ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-Hydroxy-o-tolylpropionic acid
Molecular Formula

Molecular Weight 180.20 g/mol
Physical State Solid (White to off-white powder/crystal)
Solubility Soluble in organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water.[1][4][5]
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid group)
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

Safety Critical Warning: While specific toxicological data for this exact isomer may be limited, structurally related


-hydroxy acids (e.g., phenyllactic acid derivatives) can cause severe eye damage due to acidity.[1] Always assume the "Worst Case" hazard profile when specific data is absent [1].[1]

Pre-Disposal Stabilization & Segregation

Proper segregation at the bench is the single most effective step to prevent dangerous chemical reactions in waste containers.[1]

Segregation Rules
  • Isolate from Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides.[1] The hydroxyl group at C2 makes this compound susceptible to oxidation, potentially generating heat or pressure.[1]

  • Isolate from Bases: Mixing with strong bases (NaOH, KOH) will result in an exothermic neutralization reaction.[1] While not explosive, this can pressurize waste containers if sealed too quickly.[1]

  • Solvent Compatibility: Compatible with standard non-halogenated organic solvents (Acetone, Methanol, Acetonitrile).[1]

Pre-Treatment (Solid Spills)

If the substance is spilled as a solid:

  • Do not dry sweep if fine dust is present (inhalation hazard).[1]

  • Cover with a wet paper towel to suppress dust.[1]

  • Scoop into a sealable bag or container.

  • Label as "Hazardous Waste - Solid Debris (2-Hydroxy-3-(o-tolyl)propanoic acid)" .[1]

Disposal Protocols: Step-by-Step

Select the protocol that matches the physical state of your waste.[1]

Protocol A: Solid Waste (Pure Substance)

Use this for expired reagents, surplus solids, or contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent solely for disposal purposes (this increases waste volume and cost).[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Hydroxy-3-(o-tolyl)propanoic acid, 100%"[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Storage: Store in the Solid Waste satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction byproducts, or dissolved stock solutions.[1]

  • Characterize the Solvent:

    • If dissolved in Methanol/Acetonitrile/Ethanol: Use Non-Halogenated Organic waste stream.[1]

    • If dissolved in DCM/Chloroform: Use Halogenated Organic waste stream.[1]

    • If in Aqueous Buffer: If the concentration is <1% and the buffer is non-hazardous, check local EHS guidelines.[1] However, the safest default is Aqueous Chemical Waste .[1]

  • pH Check: If the solution is highly acidic (pH < 2), it is good practice to neutralize it to pH 5-9 before adding it to a general organic waste drum to prevent corrosion of the drum, unless your facility has a dedicated Acid Waste stream.[1]

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log Entry: Record the volume and concentration on the waste container's log sheet immediately.

Visualizing the Disposal Decision Logic

The following decision tree illustrates the correct routing for this chemical to ensure compliance with RCRA and local safety standards.

DisposalFlow Start Waste: 2-Hydroxy-3-(o-tolyl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Solid Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidDest Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloDest Halogenated Organic Waste Halogenated->HaloDest NonHaloDest Non-Halogenated Organic Waste NonHalogenated->NonHaloDest AqDest Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->AqDest

Figure 1: Decision matrix for segregating 2-Hydroxy-3-(o-tolyl)propanoic acid waste streams.

Regulatory Compliance & Documentation

To maintain "Audit-Ready" status, ensure your documentation aligns with these standards:

  • RCRA Classification: This compound is generally not P-listed or U-listed. It typically falls under the characteristic of Ignitability (D001) if in organic solvent, or Corrosivity (D002) if in acidic solution (pH < 2) [2].[1]

  • Labeling Requirements:

    • Full Chemical Name: Do not use abbreviations or structure codes (e.g., "HTPA"). Use "2-Hydroxy-3-(o-tolyl)propanoic acid".[1]

    • Hazard Pictograms: GHS Exclamation Mark (Irritant).

Emergency Response

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][3][6][7] Remove contact lenses if present.[1][5][7][8] Seek immediate medical attention —organic acids can cause delayed corneal damage.

  • Skin Contact: Wash with non-abrasive soap and water.[1] If irritation persists, consult a physician.

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[1][7]

    • Wear nitrile gloves, lab coat, and safety goggles.[1]

    • Absorb liquids with vermiculite or spill pads.[1]

    • Collect solids with a scoop (avoid dust generation).[1]

    • Clean surface with a mild detergent and water; collect this rinsate as chemical waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549045, 3-(2-Hydroxyphenyl)propanoic acid (Analogous Structure Safety Data).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Hydroxy-3-(o-tolyl)propanoic acid

Executive Safety Assessment Compound Class: -Hydroxy Acid (AHA) / Phenylpropanoid Derivative Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Corrosivity. Handling 2-Hydroxy-3-(o-tolyl)propanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class:


-Hydroxy Acid (AHA) / Phenylpropanoid Derivative
Primary Hazards:  Skin/Eye Irritation, Respiratory Irritation, Potential Corrosivity.

Handling 2-Hydroxy-3-(o-tolyl)propanoic acid requires a nuanced approach. While often categorized with generic organic acids, its structural properties—specifically the


-hydroxy moiety combined with the lipophilic o-tolyl group—enhance its ability to penetrate the stratum corneum. This increases the risk of deep-tissue irritation compared to simple mineral acids.

Core Hazard Profile (Derived from Structural Analogs):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][3][5]

  • H335: May cause respiratory irritation.[2][3][5]

Operational Directive: Treat this compound as a Contact Hazard and Inhalation Risk (fine powder). All protocols below are designed to neutralize these specific vectors.

Technical PPE Specifications

Do not rely on generic "lab safety" rules. The following specifications are selected based on the chemical's permeation potential and physical form.

A. Hand Protection (The Primary Barrier)

Recommendation: Double-gloving with Nitrile (minimum thickness 5 mil).

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 5-8 mil Nitrile (Chemical Resistance).

  • Scientific Rationale: Organic acids can degrade latex. Nitrile offers superior resistance to the acidic protons and the lipophilic toluene ring structure.

  • Change Schedule: Immediately upon splash; every 2 hours of continuous handling.

B. Ocular & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented).

  • Contraindication: Do NOT rely on safety glasses.

  • Rationale: As a solid powder, static charge can cause particles to "jump" or drift. Safety glasses allow particulate entry from the sides. The acidic nature of the compound upon contact with ocular moisture (tears) will cause immediate, severe pH-induced damage.

C. Respiratory Protection

Primary Control: Handling must occur inside a certified Chemical Fume Hood. Secondary Control (If Hood Unavailable/Weighing): NIOSH-certified N95 or P100 particulate respirator.

  • Rationale: The o-tolyl group adds volatility potential if heated, but the primary risk is dust inhalation during weighing. Inhaling acidic particulates damages the alveolar lining.

D. Body Protection

Standard: Chemical-resistant lab coat (buttoned to neck) + Long pants + Closed-toe shoes. High-Risk Operations (Scale-up >10g): Add Tyvek sleeves or an apron to prevent cuff contamination.

Operational Handling Protocol

This workflow minimizes exposure during the most critical phase: Transfer and Solubilization.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance. The o-tolyl moiety contributes to the compound's static retention, making powder fly easily.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a Powder Containment Hood or a localized HEPA snorkel.

  • Taring: Tare the receiving vessel (e.g., scintillation vial) with its cap loosely on to minimize open-air time.

Phase 2: Solubilization (The Exothermic Risk)

When dissolving in basic solvents (e.g., NaOH, KOH) or reactive coupling agents:

  • Cooling: Pre-cool the solvent to 0°C. The deprotonation of the carboxylic acid is exothermic.

  • Addition Order: Add the Solid to the Solvent , not Solvent to Solid. This prevents the formation of a "gummy" clump that traps dry powder, which can puff out later.

Phase 3: Reaction Monitoring
  • TLC/HPLC: When sampling, assume the needle tip carries concentrated acid. Wipe with a Kimwipe inside the hood before removing.

Visualization: Safe Handling Workflow

The following logic flow ensures redundancy in safety checks.

SafetyProtocol Start Start: Handling 2-Hydroxy-3-(o-tolyl)propanoic acid RiskCheck Check Quantity Start->RiskCheck SmallScale < 1 gram (Standard PPE) RiskCheck->SmallScale LargeScale > 1 gram (Enhanced PPE) RiskCheck->LargeScale PPE_Std PPE: Nitrile Gloves (x2) + Goggles + Lab Coat SmallScale->PPE_Std PPE_Enh PPE: + Tyvek Sleeves + P100 Mask (if outside hood) LargeScale->PPE_Enh Workspace Transfer to Fume Hood PPE_Std->Workspace PPE_Enh->Workspace StaticCheck Neutralize Static (Ionizer/Gun) Workspace->StaticCheck Weighing Weighing Process (Closed Vessel Technique) StaticCheck->Weighing Cleanup Wet Wipe Decontamination Weighing->Cleanup

Figure 1: Decision matrix for PPE selection and operational workflow based on quantity handled.

Emergency Response & Disposal
A. Spill Response (Solid Powder)
  • Evacuate: Clear the immediate 2-meter radius.

  • PPE Up: Don N95/P100 respirator and fresh gloves.

  • Cover: Gently cover the spill with a paper towel dampened with Sodium Bicarbonate (sat. aq.) . This prevents dust lofting and begins neutralization.

  • Sweep: Scoop up the damp slurry. Do not dry sweep.[6]

B. First Aid (Self-Validating Steps)
  • Skin Contact: Wash with soap and water for 15 minutes. Validation: If redness persists after 30 minutes, seek medical attention (indicates chemical burn vs. simple irritation).

  • Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid (carefully) after flushing; it must read pH 7.0–7.5.

C. Waste Disposal
  • Stream: Organic Waste (Non-Halogenated).

  • Pre-treatment: If disposing of pure solid, dissolve in a small amount of acetone or ethanol first to prevent "hot spots" in the waste container.

  • Labeling: Clearly mark as "Organic Acid - Contact Hazard".

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 40787390, (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid (Analog Safety Data). Retrieved February 12, 2026, from [Link]

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